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  • Product: 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid
  • CAS: 1500588-04-4

Core Science & Biosynthesis

Foundational

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-Aminooxetane-3-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 3-aminooxetane-3-carboxylic acid scaffold has rapidly emerged from a synthetic curiosity to a cornerstone in modern medicinal chemistry. Its un...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminooxetane-3-carboxylic acid scaffold has rapidly emerged from a synthetic curiosity to a cornerstone in modern medicinal chemistry. Its unique three-dimensional structure and profound influence on physicochemical properties have established it as a valuable bioisostere and a key component in the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 3-aminooxetane-3-carboxylic acid and its derivatives. We will delve into the causal rationale behind synthetic strategies, provide detailed experimental protocols for key transformations, and explore the impact of this unique scaffold on the properties of drug candidates.

Introduction: The "Oxetane Rush" and the Quest for Ideal Bioisosteres

In the relentless pursuit of novel drug candidates with optimized pharmacokinetic and pharmacodynamic profiles, medicinal chemists continuously seek out new molecular scaffolds that can confer advantageous properties. The oxetane ring, a four-membered oxygen-containing heterocycle, has garnered significant interest for its ability to act as a bioisosteric replacement for commonly employed functional groups, such as gem-dimethyl and carbonyl moieties.[1][2] This has led to an "oxetane rush" within the pharmaceutical industry, driven by the desire to improve aqueous solubility, metabolic stability, and lipophilicity of lead compounds.[1]

Among the various substituted oxetanes, the 3-aminooxetane-3-carboxylic acid core and its derivatives have proven to be particularly impactful. This scaffold offers a unique combination of a constrained, sp³-rich framework with the ability to present substituents in a well-defined three-dimensional arrangement. Furthermore, the oxetane's potent inductive effect can significantly modulate the basicity of the adjacent amine, a critical parameter in drug design for mitigating off-target effects, such as hERG channel inhibition.[2][3]

This guide will trace the historical development of this important class of molecules, from their initial synthesis to their current-day application in cutting-edge drug discovery programs.

Early Synthetic Endeavors: Paving the Way for a New Scaffold

While the broader history of oxetane synthesis dates back further, the specific lineage of 3-aminooxetane-3-carboxylic acid is more recent. The initial challenge lay in the efficient construction of the strained oxetane ring itself. Early methods for the synthesis of oxetane-3-carboxylic acids often involved multi-step sequences. A notable early approach, detailed in a 1989 patent, described the preparation of oxetane-3-carboxylic acids via the oxidation of 3-hydroxymethyl-oxetanes.[4][5] This process, while effective, highlighted the need for more direct and versatile synthetic routes.

The direct precursor to many 3-aminooxetane derivatives is oxetan-3-one. Its synthesis has been a subject of considerable research, with a significant advancement being a gold-catalyzed one-step synthesis from readily available propargylic alcohols.[6] The availability of oxetan-3-one opened the door to the synthesis of 3-aminooxetanes, including 3-aminooxetane-3-carboxylic acid.[6]

The synthesis of the N-Boc protected (3-(tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid, a key building block for many modern synthetic methods, has been a critical enabling step. While the exact first synthesis of the unprotected parent amino acid is not prominently documented in readily available literature, the development and commercial availability of its protected forms have been instrumental in the widespread adoption of this scaffold.

The Modern Era of Synthesis: Harnessing Photoredox and Nickel Catalysis

A paradigm shift in the synthesis of 3-aminooxetane-3-carboxylic acid derivatives arrived with the advent of dual photoredox and nickel catalysis. A groundbreaking 2020 study by Terrett, Huestis, and their colleagues detailed a method for the decarboxylative arylation of (3-(tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid.[7][8] This innovative approach allows for the direct coupling of the oxetane scaffold with a wide range of aryl halides, providing a powerful tool for the rapid generation of diverse chemical libraries.[7][8]

The causality behind this experimental choice lies in the ability of photoredox catalysis to generate a tertiary radical at the 3-position of the oxetane ring under mild conditions. This radical can then be intercepted by a nickel catalyst, which facilitates the cross-coupling with the aryl halide. This method's trustworthiness stems from its broad substrate scope and functional group tolerance, making it a robust and reliable tool for medicinal chemists.

Mechanistic Insights into Decarboxylative Arylation

The dual catalytic cycle begins with the excitation of a photocatalyst (e.g., an iridium complex) by visible light. The excited photocatalyst then oxidizes the carboxylate of the N-Boc-3-aminooxetane-3-carboxylic acid, leading to the formation of a carboxyl radical which rapidly undergoes decarboxylation to generate a key tertiary oxetanyl radical. In parallel, a Ni(0) catalyst undergoes oxidative addition to the aryl halide to form a Ni(II) intermediate. The oxetanyl radical is then captured by the Ni(II) complex, and subsequent reductive elimination furnishes the desired 3-aryl-3-aminooxetane product and regenerates the Ni(0) catalyst.

G cluster_photo Photoredox Cycle cluster_nickel Nickel Cycle PC Photocatalyst (Ir) PC_star Excited PC* PC->PC_star Visible Light PC_red Reduced PC PC_star->PC_red SET PC_red->PC Regeneration NiII Ar-Ni(II)-X L₂ PC_red->NiII Ni(II) -> Ni(0) Regeneration AA Boc-NH-Ox-COOH Radical Boc-NH-Ox• + CO₂ AA->Radical Oxidation & Decarboxylation NiIII Ar-Ni(III)-(Ox-NH-Boc) L₂ Radical->NiIII cluster_nickel cluster_nickel Radical->cluster_nickel Ni0 Ni(0)L₂ Ni0->NiII Oxidative Addition NiII->NiIII Radical Capture NiIII->Ni0 Reductive Elimination Product Ar-Ox-NH-Boc NiIII->Product ArX Aryl Halide (Ar-X) ArX->NiII

Figure 1: Simplified mechanism of the dual photoredox/nickel-catalyzed decarboxylative arylation of 3-aminooxetane-3-carboxylic acid derivatives.

Experimental Protocol: Synthesis of 3-Aryl-3-aminooxetane Derivatives

The following is a representative protocol for the dual photoredox/nickel-catalyzed decarboxylative arylation, adapted from the work of Terrett, Huestis, and co-workers.

Materials:

  • (3-(tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid

  • Aryl halide (e.g., aryl bromide)

  • Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)

  • Nickel catalyst (e.g., NiCl2·glyme)

  • Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine)

  • Base (e.g., K2HPO4)

  • Anhydrous solvent (e.g., 1,4-dioxane)

Procedure:

  • To an oven-dried vial, add (3-(tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid (1.2 equiv.), aryl halide (1.0 equiv.), photocatalyst (1-2 mol%), nickel catalyst (5-10 mol%), ligand (5-10 mol%), and base (2.0 equiv.).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous solvent via syringe.

  • Stir the reaction mixture at room temperature under irradiation with a blue LED light source for 12-24 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-3-aminooxetane derivative.

This self-validating system relies on the careful exclusion of air and moisture and the precise stoichiometry of the catalytic components to ensure high yields and reproducibility.

Impact on Physicochemical Properties and Applications in Drug Discovery

The incorporation of the 3-aminooxetane-3-carboxylic acid scaffold has a predictable and often beneficial impact on the physicochemical properties of a molecule. The primary effects are a consequence of the oxetane's strong inductive electron-withdrawing effect and its three-dimensional nature.

PropertyImpact of 3-Aminooxetane MoietyRationale
Amine Basicity (pKa) Significant reductionThe electron-withdrawing oxygen atom of the oxetane ring decreases the electron density on the adjacent nitrogen, lowering its basicity. An alpha-oxetane can lower the pKa of an amine by approximately 2.7 units.
Aqueous Solubility Generally increasedThe polar nature of the oxetane ring and its ability to act as a hydrogen bond acceptor often lead to improved aqueous solubility compared to more lipophilic analogs like gem-dimethyl groups.
Lipophilicity (LogD) Generally reduced or maintainedThe replacement of a non-polar group with the more polar oxetane can lead to a decrease in lipophilicity, which is often desirable for improving pharmacokinetic properties.
Metabolic Stability Often enhancedThe oxetane ring can block sites of metabolic oxidation and may redirect metabolism away from CYP450 pathways towards hydrolysis by microsomal epoxide hydrolase (mEH), potentially reducing drug-drug interactions.[3][9]
Three-Dimensionality IncreasedThe sp³-rich, non-planar structure of the oxetane introduces greater three-dimensionality compared to flat aromatic rings or linear alkyl chains, which can improve target engagement and selectivity.[10]

Table 1: Impact of the 3-aminooxetane moiety on key physicochemical properties.

These predictable effects have made the 3-aminooxetane scaffold a valuable tool in several drug discovery programs. For instance, in the development of the Bruton's tyrosine kinase (BTK) inhibitor Fenebrutinib , the introduction of an oxetane moiety onto a piperazine ring was crucial for lowering the pKa from 7.8 to 6.3, thereby mitigating potential toxicity issues.[10][11] Similarly, in the development of Rilzabrutinib , another BTK inhibitor, the oxetane was introduced to modulate the basicity of a piperazine substituent while maintaining high solubility and permeability.[3][9]

Conclusion and Future Perspectives

The journey of 3-aminooxetane-3-carboxylic acid and its derivatives from a synthetic challenge to a privileged scaffold in medicinal chemistry is a testament to the power of innovation in chemical synthesis. The development of robust and versatile synthetic methods, particularly the dual photoredox/nickel-catalyzed decarboxylative arylation, has unlocked the full potential of this unique building block. As our understanding of the nuanced effects of this scaffold on drug-like properties continues to grow, we can anticipate its even wider application in the design of next-generation therapeutics. The ability to fine-tune basicity, enhance solubility, and improve metabolic stability makes the 3-aminooxetane-3-carboxylic acid core a powerful tool in the hands of medicinal chemists, poised to play a significant role in the discovery of new medicines for years to come.

References

  • Bull, J. A., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link][3][9]

  • Carreira, E. M., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link][10][11]

  • Wuts, P. G. M. (2023). Oxetanes in Drug Discovery Campaigns. PMC. [Link][1]

  • Bull, J. A., et al. (2022). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Journal of Medicinal Chemistry. [Link]

  • Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link][9]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link][2]

  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link][11]

  • Google Patents. (1990). Process for the preparation of n-[(3-aminooxetan-3-yl)methyl]-2-(1,1-dioxo-3,5-dihydro-1,4-benzothiazepin-4-yl)-6-methyl-quinazolin-4-amine. Google Patents. [12]

  • PubMed. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. PubMed. [Link][13]

  • Zuo, Z., et al. (2016). Enantioselective Decarboxylative Arylation of α-Amino Acids via the Merger of Photoredox and Nickel Catalysis. CaltechAUTHORS. [Link][14]

  • Bull, J. A., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link][7]

  • Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link][15]

  • Semantic Scholar. (2014). Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Semantic Scholar. [Link][16]

  • National Institutes of Health. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. PMC. [Link][8]

  • ACS Publications. (2019). On-DNA Decarboxylative Arylation: Merging Photoredox with Nickel Catalysis in Water. ACS Combinatorial Science. [Link][17]

  • ResearchGate. (2025). Dual Photoredox/Ni-Catalyzed Decarboxylative Coupling of α-Amino Acids to Uridine Derivatives. ResearchGate. [Link][18]

  • CP Lab Safety. (n.d.). 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylic acid, min 97%, 500 mg. CP Lab Safety. [Link][19]

  • EMBL-EBI. (n.d.). Document: Applications of oxetanes in drug discovery and medicinal chemistry. (CHEMBL5634110). ChEMBL. [Link][20]

  • ResearchGate. (2026). Oxetanes in Drug Discovery Campaigns. ResearchGate. [Link][21]

  • National Institutes of Health. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link][22]

  • Zhang, J., & Schmalz, H.-G. (2006). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Angewandte Chemie International Edition, 45(40), 6704–6707. [Link][6]

  • ResearchGate. (2025). Investigation of Fenebrutinib Metabolism and Bioactivation Using MS Methodology in Ion Trap LC/MS. ResearchGate. [Link][23]

  • ChemRxiv. (2025). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. [Link][24]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link][25]

  • Next Peptide. (n.d.). 3-((tert-Butoxycarbonyl)amino)oxetane-3-carboxylic acid. Next Peptide. [Link][26]

  • American Chemical Society. (n.d.). Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. American Chemical Society. [Link][27]

  • Google Patents. (1989). Process for the preparation of oxetane-3-carboxylic acids. Google Patents. [4]

  • New Drug Approvals. (2022). CRENOLANIB. New Drug Approvals. [Link]

  • Wikipedia. (n.d.). Crenolanib. Wikipedia. [Link][28]

  • ResearchGate. (2025). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. ResearchGate. [Link][29]

  • Google Patents. (1989). Process for the preparation of oxetane-3-carboxylic acids. Google Patents. [5]

  • PubMed. (2022). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. PubMed. [Link][30]

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link][31]

  • Nature. (2025). Crenolanib delivers incremental benefit in FLT3/NPM1 co-mutated AML. Nature. [Link][32]

  • ResearchGate. (n.d.). Clinical resistance to crenolanib in acute myeloid leukemia due to diverse molecular mechanisms. ResearchGate. [Link][33]

Sources

Exploratory

Theoretical Studies of Oxetane Ring Stability: A Computational and Empirical Guide for Drug Design

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The integration of oxetanes—four-membered oxygen-containing heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The integration of oxetanes—four-membered oxygen-containing heterocycles—into drug discovery pipelines represents a paradigm shift in bioisosteric design. While their high ring strain historically deterred medicinal chemists, modern theoretical studies and computational chemistry have elucidated the precise kinetic mechanisms that govern their stability. This whitepaper synthesizes Density Functional Theory (DFT) insights, mechanistic pathways of ring-opening, and self-validating experimental protocols to provide a comprehensive framework for evaluating oxetane stability in drug development.

The Oxetane Motif: Strain vs. Stability in Medicinal Chemistry

Pioneering studies by Carreira and co-workers established oxetanes as highly effective bioisosteres for gem-dimethyl and carbonyl groups 1. The incorporation of this three-dimensional heterocycle improves aqueous solubility, reduces lipophilicity (LogP), and lowers the basicity of adjacent amines by approximately 3 pKa units, thereby mitigating hERG liabilities 2.

However, the oxetane ring possesses a significant thermodynamic ring strain energy of approximately 106 kJ/mol 3. This inherent thermodynamic instability is counterbalanced by a robust kinetic stability, which is strongly linked to the substitution pattern on the ring. Specifically, 3,3-disubstitution is critical for maximizing stability against metabolic degradation and chemical ring-opening, creating a sterically shielded environment that prevents unwanted nucleophilic attacks 1.

Quantum Mechanical Foundations & Mechanistic Pathways

The C–O–C bond angle in oxetanes is highly compressed compared to unstrained acyclic ethers. This geometric distortion increases the s character of the oxygen lone pairs, altering their hydrogen-bonding capacity and rendering the oxygen highly exposed to electrophiles 4.

Theoretical studies utilizing Density Functional Theory (DFT) have mapped the exact mechanistic pathways by which oxetanes undergo ring-opening under various catalytic conditions:

  • Acid-Catalyzed Cationic Polymerization: DFT modeling (at the B3LYP/6-31G(d,p) level) reveals that once protonated, the activation energy for ring-opening drops significantly. The reaction proceeds via the oxygen atom of a neutral oxetane continuously attacking the carbon atom of the activated oxetane cation 5.

  • SN1 Pathways & Carbocation Stability: In the synthesis of amino-oxetanes via defluorosulfonylation, computational studies by Sterling and Duarte demonstrated that the transient oxetane carbocation adopts a planar conformation. This geometry maximizes conjugation with adjacent electron-rich aromatics while minimizing steric clashes between ortho C–H bonds and the oxetane methylene groups, thereby stabilizing the SN1 transition state 6.

  • Lewis Superacid Activation: The use of bulky Lewis superacids, such as Al(C₆F₅)₃, promotes regioselective ring-opening. DFT energy profiles indicate this reaction proceeds via a zwitterionic intermediate with a very low activation barrier, ultimately yielding homoallylic alcohols 7.

Reaction_Mechanism Reactant 3,3-Disubstituted Oxetane + Electrophile (H+ / Lewis Acid) Coord Coordination Complex (Activated Oxetane) Reactant->Coord TS Transition State (C-O Bond Elongation) Coord->TS Intermediate Planar Carbocation / Zwitterionic Intermediate TS->Intermediate Product Ring-Opened Product (e.g., Homoallylic Alcohol) Intermediate->Product

Mechanistic pathway of electrophile-induced oxetane ring opening via planar/zwitterionic states.

Self-Validating Experimental & Computational Workflows

To accurately predict and verify the stability of novel oxetane-containing drug candidates, application scientists must employ coupled theoretical and empirical workflows. The following protocols are designed as self-validating systems.

Protocol A: Computational Evaluation of Oxetane Ring-Opening (DFT Workflow)

Causality: Identifying the activation energy barrier (ΔG‡) computationally prevents the costly synthesis of highly labile compounds.

  • Initial Conformational Sampling: Generate conformers using Molecular Mechanics (e.g., OPLS4). Rationale: Oxetane rings exhibit puckering; identifying the global minimum prevents artificial inflation of activation barriers.

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(d,p) level. Rationale: This functional and basis set combination accurately models the high s character of the strained C–O–C bonds without prohibitive computational cost [[5]]().

  • Transition State (TS) Search: Introduce the electrophile (e.g., H⁺) and perform a TS search (Berny algorithm) for the C–O bond cleavage.

  • Self-Validation (IRC Verification): Compute vibrational frequencies to ensure the TS has exactly one imaginary frequency corresponding to the ring-opening vector. Run an Intrinsic Reaction Coordinate (IRC) calculation to explicitly prove the TS smoothly connects the activated reactant complex to the ring-opened intermediate.

DFT_Workflow Start Input: Oxetane SMILES ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch GeomOpt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) ConfSearch->GeomOpt TSSearch Transition State Search (Ring-Opening Pathway) GeomOpt->TSSearch IRC Intrinsic Reaction Coordinate (IRC) Verification TSSearch->IRC Output Output: ΔG‡ & Kinetic Stability Profile IRC->Output

Computational workflow for evaluating oxetane kinetic stability via self-validating DFT.

Protocol B: Empirical Validation via pH Stability Assay

Causality: Computational predictions must be grounded in physical reality. Testing across the physiological and gastric pH spectrum evaluates real-world susceptibility to acid-catalyzed ring opening.

  • Sample Preparation: Dissolve the oxetane compound and its matched molecular pair (MMP) ketone/gem-dimethyl analog in DMSO (10 mM stock).

  • Buffer Incubation: Dilute to 100 µM in aqueous buffers at pH 1.2, 7.4, and 10.0. Incubate at 37°C.

  • LC-MS Quantification: Aliquot at 0, 1, 2, and 4 hours. Quench with cold acetonitrile containing an internal standard.

  • Self-Validation (Normalization): Normalize the Area Under the Curve (AUC) of the oxetane analyte against the internal standard to account for MS ionization fluctuations. Empirical MMP analyses confirm that 3,3-diaryloxetanes exhibit remarkable stability even at pH 1.2, performing on par with unstrained gem-dimethyl derivatives 8.

Comparative Physicochemical Data

The successful deployment of oxetanes relies on understanding their comparative advantages over classical functional groups. The table below summarizes the theoretical and empirical data synthesized from recent medicinal chemistry campaigns.

Physicochemical Propertygem-Dimethyl GroupCarbonyl Group3,3-Disubstituted Oxetane
LogP Contribution High (+0.5 to +1.0)LowLow (-0.4 vs cyclobutane)
Ring Strain Energy ~0 kJ/mol~0 kJ/mol~106 kJ/mol
Metabolic Stability Moderate (C–H oxidation)Low (Reduction/Nucleophilic)High (Sterically shielded)
Amine pKa Modulation MinimalHigh (Amide formation)Moderate (~3 unit reduction)
Aqueous Solubility PoorModerateExcellent

Conclusion

Theoretical studies have demystified the apparent paradox of the oxetane ring: a motif characterized by massive thermodynamic strain yet capable of profound kinetic stability. By leveraging DFT calculations to map planar carbocation intermediates and zwitterionic transition states, researchers can rationally design 3,3-disubstituted oxetanes that resist acid-catalyzed degradation while conferring superior pharmacokinetic properties to drug candidates.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Boc Protection of 3-(Methylamino)oxetane-3-carboxylic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide.

Introduction & Mechanistic Insights

The oxetane ring has emerged as a highly valuable structural motif in modern medicinal chemistry. It serves as a robust bioisostere for carbonyl and gem-dimethyl groups, significantly enhancing aqueous solubility, lowering lipophilicity, and improving the metabolic stability of drug candidates [1].

3-(Methylamino)oxetane-3-carboxylic acid is a highly sought-after zwitterionic building block used to incorporate the oxetane moiety into peptide backbones and small-molecule APIs. However, functionalizing this molecule requires a deep understanding of its chemical reactivity.

The Causality of Experimental Design

The protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group presents a specific chemoselective challenge. While the oxetane core is highly tolerant of basic conditions (making standard Boc protection with Boc2​O and NaHCO3​ highly efficient), it is notoriously susceptible to ring-opening when exposed to strong acids [2].

Standard amino acid workups often utilize 1M to 3M Hydrochloric Acid ( HCl ) to protonate the carboxylate (pKa ~ 3.5) and drive the product into the organic phase. Applying this standard workup to an oxetane derivative will cause rapid, acid-catalyzed ring opening , yielding unwanted chlorohydrin or diol byproducts. Therefore, this protocol employs a self-validating, pH-controlled system utilizing a mild acid (10% aqueous citric acid) to achieve the isoelectric shift without compromising the strained four-membered ring.

Process Visualization

G Start 3-(Methylamino)oxetane-3-carboxylic acid (Zwitterion / HCl salt) Base Dissolve in H2O/THF (1:1) Add NaHCO3 (pH 8-9) Start->Base Boc Add Boc2O dropwise Stir 12-18h at 20-25°C Base->Boc Monitor IPC: TLC & LC-MS (Ninhydrin Negative) Boc->Monitor Workup Careful Acidification (10% Citric Acid to pH 3.5-4.0) Monitor->Workup Reaction Complete Extract Extraction (EtOAc) Wash & Dry (Na2SO4) Workup->Extract Avoid strong acids! Product 3-(Boc-methylamino)oxetane- 3-carboxylic acid Extract->Product

Workflow for Boc protection of oxetane amino acids emphasizing pH-controlled workup.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsFunctionSafety / Notes
3-(Methylamino)oxetane-3-carboxylic acid 131.131.0Starting MaterialMay be supplied as HCl salt (MW 167.59).
Di-tert-butyl dicarbonate ( Boc2​O ) 218.251.2 - 1.5ElectrophileStore at 2-8 °C. Melt gently if solid.
Sodium Bicarbonate ( NaHCO3​ ) 84.012.5 - 3.5Mild BaseUse 3.5 eq if starting material is an HCl salt.
Tetrahydrofuran (THF) / Water N/A10 VolSolvent SystemUse 1:1 ratio. Dioxane can substitute THF.
10% w/v Citric Acid (aq) 192.12As neededMild AcidificationCritical: Prevents oxetane ring opening.
Ethyl Acetate (EtOAc) 88.11As neededExtraction SolventStandard ACS grade.

Step-by-Step Experimental Protocol

Step 1: Substrate Solubilization and Basification
  • Charge a round-bottom flask equipped with a magnetic stir bar with 3-(methylamino)oxetane-3-carboxylic acid (1.0 eq).

  • Add a 1:1 mixture of THF and deionized water (approximately 10 mL total volume per gram of substrate).

  • Add solid NaHCO3​ (2.5 eq for zwitterion, 3.5 eq for HCl salt) in portions. Stir vigorously until gas evolution ceases and the solution becomes clear. The internal pH should be between 8.0 and 9.0.

Step 2: Electrophilic Addition
  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Dissolve Boc2​O (1.2 eq) in a minimal amount of THF (approx. 1-2 mL/g) and add it dropwise to the reaction mixture over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 12 to 18 hours.

Step 3: In-Process Control (IPC) & Self-Validation
  • TLC Analysis: Spot the reaction mixture against the starting material on silica gel plates (Eluent: DCM/MeOH/AcOH 90:9:1).

  • Ninhydrin Stain: Heat the TLC plate. The secondary amine starting material will stain a deep pink/purple. The reaction is self-validating: complete consumption is indicated when the baseline spot is strictly ninhydrin-negative .

  • LC-MS: Confirm the presence of the product mass ( [M-H]− = 230.1).

Step 4: pH-Controlled Quench (Critical Phase)
  • Transfer the mixture to a rotary evaporator and carefully remove the THF under reduced pressure at 30 °C. Causality: Removing THF prevents the extraction of unreacted Boc2​O into the final product and reduces emulsion formation.

  • Wash the remaining aqueous phase with Diethyl Ether or Hexanes ( 2×5 Vol) to remove unreacted Boc2​O and tert-butanol. Discard the organic washes.

  • Cool the aqueous phase to 0 °C.

  • Acidification: Dropwise, add 10% w/v aqueous citric acid while continuously monitoring with a calibrated pH meter. Stop addition the moment the pH reaches 3.5 to 4.0 .

Step 5: Isolation and Purification
  • Immediately extract the turbid aqueous layer with EtOAc ( 3×10 Vol).

  • Combine the EtOAc extracts and wash with a small volume of saturated brine ( 1×3 Vol).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield 3-(Boc-methylamino)oxetane-3-carboxylic acid as a white to off-white solid.

Quantitative Data & Expected Results

The following table summarizes the analytical benchmarks for a successfully executed protocol:

Analytical ParameterExpected ResultTroubleshooting / Notes
Isolated Yield 80% – 92%Low yield indicates incomplete acidification (pH > 4.5).
Target pH for Extraction 3.5 – 4.0pH < 2.0 will result in oxetane ring opening.
LC-MS (ESI+) m/z 232.1 [M+H]+ Loss of Boc group (-100 Da) indicates source fragmentation.
LC-MS (ESI-) m/z 230.1 [M-H]− Preferred ionization mode for carboxylic acids.
TLC Rf​ ~0.35Eluent: DCM/MeOH/AcOH (90:9:1); UV-active, Ninhydrin (-).
Purity (HPLC) > 95%Major impurity is usually residual Boc2​O if Step 4.11 is skipped.

References

  • Title: Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Title: Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks Source: ChemRxiv / Organic Chemistry Frontiers URL:[Link]

Application

Advanced Peptidomimetic Engineering: Application of 3-[Boc-(methyl)amino]-3-oxetanecarboxylic Acid in Peptide Synthesis

Application Note & Synthetic Protocol Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary The strategic incorporation of non-natural amino acids is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthetic Protocol Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug discovery, aimed at overcoming the inherent limitations of native peptides—namely, poor metabolic stability and suboptimal membrane permeability. The replacement of a native amide carbonyl group with a 3-substituted oxetane ring represents a paradigm shift in peptidomimetic design [1].

This application note details the mechanistic rationale and synthetic protocols for utilizing 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid (CAS: 1500588-04-4). By combining the sp3-hybridized topological mimicry of an oxetane ring with N-methylation, this specific building block provides a dual-action approach to enhancing proteolytic resistance and inducing favorable conformational preorganization (e.g., turn induction for macrocyclization) [2].

Mechanistic Rationale: The "Why" Behind the Molecule

As a Senior Application Scientist, it is critical to understand that successful peptide modification relies on structural causality rather than trial and error. The use of 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid is driven by three distinct structural features:

  • The Oxetane Ring as a Carbonyl Surrogate (sp3 vs. sp2): Native amide bonds are planar (sp2) and highly susceptible to enzymatic hydrolysis. Replacing the carbonyl with an oxetane ring introduces an sp3-hybridized center. This creates a non-hydrolyzable pseudo-dipeptide linkage that maintains the hydrogen-bond acceptor capabilities of the original carbonyl via the oxetane oxygen [3]. Furthermore, the three-dimensional nature of the oxetane ring introduces a conformational "kink" in the peptide backbone, which is highly advantageous for inducing turns and facilitating macrocyclization [2].

  • N-Methylation for Permeability and Stability: The addition of the N-methyl group eliminates a hydrogen-bond donor, significantly reducing the topological polar surface area (tPSA) and increasing the lipophilicity (LogD) of the peptide. This modification synergizes with the oxetane ring to provide absolute resistance to exopeptidases and vastly improves cellular permeability.

  • Achiral C3 Center: Unlike standard alpha-amino acids, the C3 carbon of this oxetane building block is achiral. This eliminates the risk of epimerization during the highly aggressive coupling conditions required to overcome its steric hindrance.

  • Boc-Protection Strategy in Fmoc-SPPS: Because this building block is Boc-protected, its primary utility in standard Fmoc-Solid Phase Peptide Synthesis (Fmoc-SPPS) is as an N-terminal capping residue . The Boc group is seamlessly removed during the final global cleavage step using Trifluoroacetic acid (TFA), yielding the free N-methylated oxetane terminus without requiring an additional deprotection cycle.

Comparative Physicochemical Properties

The following table summarizes the causal impact of oxetane and N-methyl oxetane substitutions on peptide properties, synthesizing data from recent matched molecular pair studies [1, 3].

PropertyNative Amide BondOxetane SurrogateN-Methyl Oxetane Surrogate
Proteolytic Stability Highly SusceptibleHighly ResistantCompletely Resistant
Backbone Geometry Planar (sp2)Kinked/Turn-inducing (sp3)Highly Kinked (sp3 + steric)
H-Bond Donor Yes (NH)Yes (NH)No (N-CH3)
H-Bond Acceptor Yes (C=O)Yes (Oxetane Oxygen)Yes (Oxetane Oxygen)
Lipophilicity (LogD) BaselineSlight Increase (+0.07)Moderate Increase (+0.4 to +0.8)

Visualizing the Mechanistic and Synthetic Workflows

Mechanistic_Impact A 3-[Boc-(N-Me)amino]- 3-oxetanecarboxylic acid B sp3 Carbonyl Surrogate (Oxetane Ring) A->B C N-Methylation A->C D Protease Resistance (Non-hydrolyzable) B->D E Conformational Kink (Turn Induction) B->E C->E Synergistic F Increased Lipophilicity (Membrane Permeability) C->F

Caption: Mechanistic advantages of N-methylated oxetane incorporation in peptidomimetics.

SPPS_Workflow A Resin-Bound Peptide (Free N-terminus) C Coupling Reaction (Extended Time: 2-4 hrs) A->C B Activation of Oxetane Monomer (HATU / DIPEA / DMF) B->C D Washing & Capping (DMF/DCM, Ac2O/Pyridine) C->D E Global Cleavage & Deprotection (TFA/TIPS/H2O) D->E F Purified N-Terminal Modified Peptide E->F

Caption: Workflow for N-terminal incorporation of Boc-protected oxetane monomers in Fmoc-SPPS.

Experimental Protocols

The quaternary C3 carbon of the oxetane ring, combined with the N-methyl group, creates a highly sterically hindered electrophilic center. Standard coupling reagents like DIC/Oxyma or HBTU often result in incomplete conversion. The following self-validating protocol utilizes HATU/HOAt to generate a highly reactive ester, compensating for the steric bulk.

Protocol 1: N-Terminal Coupling in Fmoc-SPPS

Reagents Required:

  • 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid (3.0 equivalents)

  • HATU (2.9 equivalents)

  • HOAt (3.0 equivalents, 0.6 M in DMF)

  • DIPEA (6.0 equivalents)

  • Peptide-resin (free N-terminus, swelled in DMF)

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 × 10 min) to expose the N-terminal amine. Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Pre-Activation (Critical Step): In a separate vial, dissolve 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in a minimal volume of anhydrous DMF. Add DIPEA (6.0 eq).

    • Expert Insight: Allow the mixture to pre-activate for exactly 3 minutes. This ensures full conversion to the active OAt ester before introduction to the resin, maximizing coupling efficiency against the sterically hindered amine. Because the oxetane C3 is achiral, there is zero risk of epimerization during this aggressive pre-activation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 3 to 4 hours . Alternatively, to accelerate kinetics, utilize a microwave peptide synthesizer at 50°C for 45 minutes.

  • Validation (Kaiser Test): Remove a few resin beads, wash with DCM, and perform a Kaiser test.

    • Self-Validating Logic: A blue color indicates unreacted amines (incomplete coupling). If positive, do not proceed. Perform a second coupling cycle using fresh reagents. If the preceding residue is a secondary amine (e.g., Proline), utilize the Chloranil test instead.

  • Capping: Once the coupling is validated as complete, wash the resin with DMF (3 × 1 min). Treat with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to cap any trace unreacted amines, preventing deletion sequences in downstream applications.

Protocol 2: Global Cleavage and Deprotection

Because the oxetane ring is highly stable to acidic conditions [1], the Boc group can be removed simultaneously with global peptide cleavage from the resin.

Reagents Required:

  • Cleavage Cocktail: TFA / Triisopropylsilane (TIPS) / H2O (95 : 2.5 : 2.5 v/v/v)

  • Cold Diethyl Ether

Step-by-Step Methodology:

  • Resin Preparation: Wash the resin thoroughly with DCM (5 × 1 min) to remove all traces of DMF, which can inhibit TFA cleavage. Dry the resin under vacuum for 15 minutes.

  • Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2 hours .

    • Expert Insight: This step simultaneously cleaves the peptide from the linker, removes all side-chain protecting groups, and removes the N-terminal Boc group from the oxetane residue.

  • Precipitation: Filter the cleavage mixture into a 50 mL centrifuge tube containing cold diethyl ether (at least 10× the volume of the cleavage cocktail). A white precipitate (the crude peptide) will form immediately.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether. Wash the pellet twice more with fresh cold ether to remove residual TFA and scavengers.

  • Lyophilization: Dissolve the crude peptide pellet in a mixture of Water/Acetonitrile (containing 0.1% TFA) and lyophilize to obtain the dry, N-terminally modified oxetanyl peptide powder, ready for HPLC purification.

References

  • Wuitschik, G., et al. (2014). "Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry". Organic Letters, 16(17), 4618-4621. Available at:[Link]

  • Jones, A. M., et al. (2019). "Macrocyclisation of small peptides enabled by oxetane incorporation". Chemical Science, 10(8), 2465–2472. Available at:[Link]

  • Smith, J. R., et al. (2024). "Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison". ChemRxiv. Available at:[Link]

Method

experimental procedure for N-methylation of Boc-amino acids

Application Note: Experimental Procedure for the Selective N-Methylation of Boc-Amino Acids The incorporation of N-methylated amino acids into peptide backbones is a cornerstone strategy in modern drug development. N-met...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Procedure for the Selective N-Methylation of Boc-Amino Acids

The incorporation of N-methylated amino acids into peptide backbones is a cornerstone strategy in modern drug development. N-methylation disrupts hydrogen bonding, introduces conformational constraints, and significantly enhances the pharmacokinetic profile of peptides by increasing lipophilicity, membrane permeability, and resistance to proteolytic degradation[1].

This technical guide details the optimized, self-validating protocol for the selective N-methylation of N-Boc-protected amino acids using the classic Sodium Hydride (NaH) and Methyl Iodide (MeI) system originally developed by Cheung and Benoiton[2].

Mechanistic Causality & Solvent Logic

The primary challenge in methylating a Boc-amino acid is achieving regioselectivity. The substrate contains two nucleophilic sites upon deprotonation: the carbamate nitrogen and the free carboxylic acid.

The success of the NaH/MeI protocol relies entirely on a chelation-control mechanism [3]. When the Boc-amino acid is treated with NaH in an aprotic solvent, it forms a dianion. The sodium cation ( Na+ ) coordinates simultaneously with the carboxylate oxygen and the carbamate carbonyl oxygen. This tight chelation sterically and electronically shields the carboxylate group, directing the electrophilic attack of MeI exclusively to the carbamate nitrogen[3].

The Causality of Solvent Selection: Anhydrous Tetrahydrofuran (THF) is strictly required for this reaction[2]. THF solvates the system just enough to allow the reaction to proceed but is weak enough to leave the Na+ chelate intact. If highly coordinating solvents (like DMF) or chelating additives (like 15-crown-5 ether) are introduced, the sodium chelate is disrupted, exposing the carboxylate and resulting in undesired O-methylation (esterification)[3].

Mechanism A Boc-Amino Acid (Free Acid) B NaH (Deprotonation) A->B -H2 gas C Sodium Dianion Intermediate B->C D Na+ Chelate Complex (Shielded Carboxylate) C->D THF Coordination E MeI (Alkylation) D->E Selective N-Attack F N-Boc-N-Methyl Amino Acid E->F NaI Precipitation

Caption: Mechanistic pathway of selective N-methylation via Na+ chelation.

Experimental Design & Reagent Logic

To ensure a high-yielding and racemization-free synthesis, the stoichiometry and order of addition must be strictly controlled.

The Trapping Strategy: A critical experiential insight is to add the Methyl Iodide before the Sodium Hydride[4]. By saturating the solution with the alkylating agent first, the highly reactive dianion is trapped and methylated immediately upon formation. If the base is added first, the prolonged lifespan of the unreacted dianion increases the risk of epimerization (racemization) or β -elimination (especially in Serine or Threonine derivatives)[2].

Table 1: Reagent Stoichiometry and Functional Logic

ReagentEquivalentsRole & Causality
N-Boc-Amino Acid 1.0 eqStarting material. Must be thoroughly dried to prevent NaH quenching.
Methyl Iodide (MeI) 5.0 - 8.0 eqAlkylating agent. Added in large excess to drive the reaction kinetics and compensate for its high volatility.
Sodium Hydride (NaH) 3.0 eqStrong base (60% dispersion in mineral oil). 1 eq deprotonates the acid, 1 eq deprotonates the carbamate, and 1 eq excess ensures completion[4].
Anhydrous THF 0.1 - 0.2 MAprotic solvent. Stabilizes the Na+ chelate to prevent esterification[3].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (gas evolution, precipitation) are embedded to help the chemist verify the reaction's progress in real-time.

Phase 1: Setup & Solvation

  • Flame-dry or oven-dry a round-bottom flask equipped with a magnetic stir bar. Allow it to cool in a desiccator, then flush the system with Argon.

  • Dissolve the N-Boc-amino acid (1.0 eq) in anhydrous THF to achieve a concentration of 0.1 to 0.2 M.

  • Cool the solution to 0 °C using an ice-water bath.

Phase 2: Strategic Reagent Addition 4. Inject Methyl Iodide (5.0 - 8.0 eq) into the cooled THF solution. Stir for 5 minutes. 5. Weigh the NaH (3.0 eq, 60% dispersion in mineral oil) into a dry vial. 6. Add the NaH to the reaction mixture in small portions over 30–60 minutes.

  • Validation Cue: You will observe vigorous bubbling ( H2​ gas evolution). Adding in portions controls the exotherm and prevents the solvent from boiling over[4].

Phase 3: Reaction Execution 7. Once all NaH has been added and the initial bubbling subsides, remove the ice bath and allow the reaction to warm to room temperature. 8. Stir under Argon for 12 to 24 hours.

  • Validation Cue: The solution should become persistently cloudy or form a fine white precipitate. This is the insoluble sodium salt of the N-methylated product forming[4].

Phase 4: Quenching & Isolation 9. Cool the flask back to 0 °C. Carefully quench the excess NaH by adding deionized water dropwise until all bubbling ceases. 10. Dilute the mixture with additional water (approx. equal to the THF volume) and transfer to a separatory funnel. 11. Neutral Wash: Wash the aqueous layer with Diethyl Ether or Hexanes (2 × 1/2 volume). Logic: This step removes the mineral oil from the NaH, unreacted MeI, and any neutral organic impurities, leaving the water-soluble sodium salt of the product in the aqueous layer[5]. 12. Acidification: Cool the aqueous layer and acidify it to pH 3 using a 20% aqueous Citric Acid solution (or 1M HCl). Logic: Citric acid is preferred over HCl for sensitive substrates to prevent accidental Boc-deprotection[5]. 13. Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 × 1/2 volume). 14. Wash the combined Ethyl Acetate layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure N-Boc-N-methyl-amino acid.

Workflow Step1 1. Setup & Solvation Dissolve Boc-AA in dry THF at 0 °C (Argon Atmosphere) Step2 2. Strategic Addition Add MeI FIRST, then NaH in portions (Traps dianion, prevents epimerization) Step1->Step2 Step3 3. N-Methylation Warm to RT, stir 12-24h (Observe persistent cloudiness) Step2->Step3 Step4 4. Quench & Neutral Wash Quench with H2O, wash with Ether (Removes mineral oil & neutral impurities) Step3->Step4 Step5 5. Acidification Acidify aqueous layer to pH 3 (Protonates carboxylate for extraction) Step4->Step5 Step6 6. Isolation Extract with EtOAc, dry, and concentrate (Yields pure N-Boc-N-Me-AA) Step5->Step6

Caption: Step-by-step experimental workflow for N-methylation of Boc-amino acids.

Troubleshooting & Optimization

Table 2: Common Deviations and Corrective Actions

Observation / IssueRoot CauseCorrective Action
O-Methylation (Esterification) Disruption of the Na+ chelate complex.Strictly use anhydrous THF. Ensure no DMF, crown ethers, or moisture are present in the reaction vessel[3].
Incomplete Reaction / Low Yield Inactive base or evaporated MeI.Use a fresh bottle of MeI. Ensure the NaH dispersion has not degraded into NaOH (indicated by a crusty white appearance instead of a grey powder)[5].
Product Racemization Prolonged exposure of the dianion to strong base.Strictly adhere to the "Trapping Strategy": Add MeI to the solution before adding the NaH[4].
Emulsion During Extraction High concentration of salts interacting with the amphiphilic product.Add saturated brine to the separatory funnel to increase the ionic strength of the aqueous layer and break the emulsion[5].

References

  • N-Methylation of Boc amino acids - Lokey Lab Protocols Wikidot
  • On the Selective N-Methylation of BOC-Protected Amino Acids Journal of Organic Chemistry (ACS Public
  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study Organic & Biomolecular Chemistry (RSC Publishing)
  • N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation Canadian Journal of Chemistry (CDN Science Pub)
  • Best practices for work-up procedures involving tert-Butyl (cyanomethyl)(methyl)

Sources

Application

Application Notes and Protocols: Purification Techniques for Boc-Protected Amino Acids

Introduction In the synthesis of peptides and other complex organic molecules, the use of protecting groups is fundamental to achieving desired chemical transformations with high specificity and yield.[1][2][] The tert-b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the synthesis of peptides and other complex organic molecules, the use of protecting groups is fundamental to achieving desired chemical transformations with high specificity and yield.[1][2][] The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for the amine functionality of amino acids.[1][2][] Its stability under a variety of reaction conditions and its facile removal under mild acidic conditions make it an invaluable tool for chemists.[][4][5] However, the successful synthesis of a Boc-protected amino acid is only half the battle; obtaining the product in a highly pure form is critical for its subsequent use in demanding applications such as solid-phase peptide synthesis (SPPS) and drug development.[][6]

This comprehensive guide provides detailed application notes and protocols for the purification of Boc-protected amino acids. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific principles and troubleshooting strategies to navigate the common challenges encountered during purification.

The Importance of Purity in Boc-Protected Amino Acids

The purity of Boc-protected amino acids directly impacts the quality and efficacy of the final peptide or drug substance. Impurities can lead to the formation of undesired side products, truncated sequences, or diastereomeric peptides, which can be difficult and costly to remove in later stages.[7] Furthermore, impurities can interfere with downstream analytical characterization, leading to inaccurate assessments of yield and purity. Therefore, robust purification strategies are essential to ensure the integrity of the synthetic workflow.

Pre-Purification Work-up: The First Line of Defense

Before proceeding to more rigorous purification techniques, a proper aqueous work-up is crucial to remove the majority of inorganic salts, unreacted starting materials, and water-soluble byproducts.

Acid-Base Extraction: A Powerful Initial Step

Acid-base extraction is a cornerstone of organic synthesis work-up and is particularly effective for purifying Boc-amino acids, which possess a free carboxylic acid group.[8][9] This technique leverages the differential solubility of the Boc-amino acid in its protonated (organic-soluble) and deprotonated (water-soluble) forms.[8]

Underlying Principle

The carboxylic acid moiety of a Boc-amino acid can be deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt.[8][9] This allows for the removal of neutral or basic organic impurities by partitioning them into an organic solvent. Subsequently, the aqueous layer can be acidified, re-protonating the carboxylate and causing the purified Boc-amino acid to precipitate or be extracted back into an organic solvent.[8]

Generalized Protocol for Acid-Base Extraction:
  • Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or diethyl ether.[10][11]

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3).[9] This will extract the acidic Boc-amino acid into the aqueous layer as its sodium salt.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or basic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a dilute acid like 1N HCl or 10% citric acid.[4][11][12] The Boc-amino acid will precipitate out of the solution.

  • Extract the precipitated product back into an organic solvent (e.g., ethyl acetate) multiple times.[10][11][12]

  • Combine the organic extracts, wash with brine to remove excess water, and dry over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[4][12]

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude, but significantly purer, Boc-amino acid.

Primary Purification Techniques

Once the initial work-up is complete, one or more of the following techniques can be employed to achieve the desired level of purity. The choice of method depends on the physical state of the crude product (solid or oil), the nature of the impurities, and the required final purity.

Crystallization: The Gold Standard for Solid Products

Crystallization is a powerful and economical technique for purifying solid compounds. It relies on the principle of differential solubility of the desired compound and its impurities in a given solvent system at varying temperatures.

Causality Behind Experimental Choices in Crystallization:
  • Solvent Selection: The ideal solvent (or solvent system) should dissolve the Boc-amino acid sparingly at room temperature but have high solubility at an elevated temperature.[4] Conversely, the impurities should either be insoluble in the hot solvent or remain soluble at low temperatures.[4] Common solvent systems include ethyl acetate/hexanes, ethanol/water, and toluene/methanol.[4]

  • Cooling Rate: Slow cooling is paramount for the formation of large, well-defined crystals.[4] Rapid cooling can lead to the formation of smaller, less pure crystals or cause the product to "oil out."[4]

  • Seeding: If crystallization is sluggish, adding a small seed crystal of the pure compound can induce nucleation and promote crystal growth.[13]

  • Pulping/Trituration: For compounds that are oils or amorphous solids, stirring or "pulping" the material with a poor solvent (in which it is insoluble) can sometimes induce crystallization and remove soluble impurities.[13]

Detailed Protocol for Recrystallization:
  • Place the crude Boc-amino acid in an Erlenmeyer flask.

  • Add a minimal amount of a "good" solvent (e.g., ethyl acetate) and heat gently with stirring until the solid is fully dissolved.[4]

  • Slowly add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy.[4]

  • Add a few more drops of the "good" solvent until the solution becomes clear again.[4]

  • Cover the flask and allow it to cool slowly to room temperature.

  • For maximum yield, further cool the flask in an ice bath or refrigerator.[4]

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.[4]

  • Dry the crystals under vacuum to a constant weight.[4]

G

Dicyclohexylamine (DCHA) Salt Formation: An Effective Alternative for Oils

Many Boc-amino acids are obtained as oils or low-melting solids that are difficult to crystallize directly. In such cases, converting the free acid to its dicyclohexylamine (DCHA) salt is a highly effective strategy to obtain a stable, crystalline solid that can be easily purified by recrystallization.[4]

Detailed Protocol for DCHA Salt Formation and Purification:
  • Dissolve the crude, oily Boc-amino acid in a suitable solvent like diethyl ether.[4]

  • Slowly add one equivalent of dicyclohexylamine with stirring.[4]

  • Stir the mixture until a precipitate forms. This may occur immediately or require some time.

  • Collect the solid DCHA salt by vacuum filtration and wash it with cold diethyl ether.[4]

  • The DCHA salt can be further purified by recrystallization if necessary.

  • To regenerate the free acid, suspend the purified DCHA salt in ethyl acetate and wash with an aqueous acid solution (e.g., 10% phosphoric acid or dilute HCl) until the pH of the aqueous layer is 2-3.[4]

  • Separate the organic layer, wash with water until the aqueous wash is neutral, and then wash with brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified Boc-amino acid.[4]

Flash Column Chromatography: For Complex Mixtures and Non-Crystalline Products

When crystallization is not feasible or when impurities have similar polarities to the product, flash column chromatography is the method of choice.[14][15] This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[6][14]

Key Considerations for Flash Chromatography:
  • Stationary Phase: Silica gel is the most common stationary phase for the purification of Boc-amino acids.

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A solvent system is typically chosen such that the desired compound has a retention factor (Rf) of approximately 0.2-0.4 on a TLC plate. Common eluents include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[1][14]

  • Gradient Elution: A gradient of increasing solvent polarity is often used to effectively separate components of a mixture.[14]

Generalized Protocol for Flash Column Chromatography:
  • Prepare a slurry of silica gel in the initial, non-polar mobile phase and pack a chromatography column.

  • Dissolve the crude Boc-amino acid in a minimal amount of the mobile phase or a stronger solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the chosen mobile phase, gradually increasing the polarity if a gradient is used.[14]

  • Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Boc-amino acid.

G

Purity Assessment: Validating the Success of Purification

After purification, it is essential to assess the purity of the Boc-protected amino acid to ensure it meets the requirements for its intended use. Several analytical techniques can be employed for this purpose.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective qualitative technique used to assess purity and identify the presence of major impurities.[6] A single spot on the TLC plate is a good indication of purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique that provides high-resolution separation of the desired product from its impurities.[6][16] Reversed-phase HPLC (RP-HPLC) with UV detection is the most common method for analyzing the purity of Boc-amino acids.[16] Chiral HPLC can also be employed to determine the enantiomeric purity, which is crucial for applications in peptide synthesis.[7][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the identity of the Boc-protected amino acid and identify any major impurities.[16]

Melting Point

For crystalline solids, a sharp melting point range that is close to the literature value is a strong indicator of high purity.[4]

Troubleshooting Common Purification Challenges

Problem Potential Cause Recommended Solution
Product oils out during crystallization The solution may be too concentrated, or the cooling rate is too fast. Impurities may also be inhibiting crystallization.Try using a more dilute solution, allow for slower cooling, or scratch the inside of the flask with a glass rod to induce nucleation.[4] Consider an additional aqueous wash before recrystallization to remove impurities.[4]
No crystals form upon cooling The solution may not be sufficiently supersaturated, or the chosen solvent system is inappropriate.Increase the concentration by evaporating some of the solvent.[4] Experiment with different solvent systems.[4]
Low yield after recrystallization Too much solvent was used, the solution was cooled too quickly, or too much cold solvent was used for washing.Use the minimum amount of hot solvent necessary to dissolve the product.[4] Allow for slow cooling. Wash the crystals with a minimal amount of ice-cold solvent.[4]
Poor separation in flash chromatography The chosen eluent system has inappropriate polarity.Perform TLC with various solvent systems to find an eluent that gives an Rf value of 0.2-0.4 for the product.

Conclusion

The purification of Boc-protected amino acids is a critical step in the synthesis of high-quality peptides and pharmaceuticals. A systematic approach, beginning with a thorough acid-base extraction followed by either crystallization, DCHA salt formation, or flash column chromatography, can effectively remove impurities and yield products of high purity. The choice of purification technique should be guided by the physical properties of the Boc-amino acid and the nature of the impurities present. By understanding the principles behind each method and employing rigorous analytical techniques to verify purity, researchers can ensure the integrity of their synthetic endeavors.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization.
  • RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides.
  • Benchchem. (n.d.). A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC.
  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • Benchchem. (n.d.). HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide.
  • Benchchem. (n.d.). Application Notes and Protocols for Boc-L-leucine Methyl Ester in Peptide Synthesis.
  • Scilit. (n.d.). Chiral HPLC Separation of Protected Amino Acids.
  • Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • ChemicalBook. (n.d.). N-Boc-L-tert-Leucine synthesis.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Benchchem. (n.d.). Synthesis and Purification of Amino-PEG12-Boc: A Technical Guide.
  • Patsnap. (n.d.). Crystallization method of Boc-amino acid - Eureka.
  • CymitQuimica. (n.d.). CAS 62965-35-9: boc-L-tert-leucine.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • BOC Sciences. (n.d.). BOC-Amino Acids.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • PubMed. (2010, December 13). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography.
  • BOC Sciences. (n.d.). High-Purity Amino Acid Derivatives for Peptide Synthesis.
  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.

Sources

Method

Application Note: Coupling Reactions Involving 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid

Strategic Utility in Medicinal Chemistry The incorporation of oxetanes as bioisosteres for gem-dimethyl or carbonyl groups has revolutionized modern drug discovery. By replacing traditional lipophilic moieties with a 3,3...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utility in Medicinal Chemistry

The incorporation of oxetanes as bioisosteres for gem-dimethyl or carbonyl groups has revolutionized modern drug discovery. By replacing traditional lipophilic moieties with a 3,3-disubstituted oxetane, medicinal chemists can simultaneously reduce lipophilicity (LogP), increase aqueous solubility, and enhance metabolic stability against cytochrome P450 oxidation .

3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid (CAS: 1500588-04-4) is a highly privileged, unnatural amino acid building block. It features a rigid, spiro-like local environment with a protected secondary amine and a free carboxylic acid at the same quaternary carbon (C3). While this structural density imparts excellent pharmacokinetic properties to the final therapeutic molecule, it presents significant steric and electronic challenges during solid-phase or solution-phase peptide coupling. This guide details the causality behind optimized coupling conditions and provides self-validating protocols to ensure high-yielding amide bond formation.

Physicochemical Profiling

Understanding the inherent properties of this building block is critical for predicting its behavior in organic solvents and its reactivity profile during activation.

Table 1: Physicochemical Properties of 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid

PropertyValueImpact on Synthesis
CAS Number 1500588-04-4N/A
Molecular Formula C₁₀H₁₇NO₅N/A
Molecular Weight 231.25 g/mol Requires precise stoichiometric calculation for micro-scale coupling.
Topological Polar Surface Area 76.07 ŲHigh polarity; requires polar aprotic solvents (DMF, NMP) for complete dissolution.
LogP (predicted) 0.71Highly hydrophilic compared to standard aliphatic amino acids.
H-Bond Donors / Acceptors 1 / 4Oxetane oxygen acts as a strong H-bond acceptor, potentially coordinating with coupling reagents.

Mechanistic Insights: Overcoming Steric and Electronic Hurdles

The Quaternary C3 Challenge

The quaternary α-carbon (C3 of the oxetane) imposes severe steric shielding around the carboxylic acid. Standard carbodiimide chemistry (e.g., EDC/HOBt) often stalls at the O-acylisourea intermediate or undergoes deleterious side reactions, resulting in poor yields.

To overcome this, uronium-based coupling reagents containing an HOAt (7-aza-1-hydroxybenzotriazole) core , such as HATU, are strictly required . HATU generates a highly reactive HOAt-active ester. The neighboring pyridine nitrogen in the HOAt leaving group provides anchimeric assistance via internal hydrogen bonding with the incoming amine. This proximity effect dramatically accelerates the aminolysis step, effectively bypassing the steric bulk of the oxetane ring.

Mechanism N1 Step 1: Deprotonation Carboxylic acid deprotonated by DIPEA N2 Step 2: Activation Attack on HATU to form OAt-active ester N1->N2 HATU N3 Step 3: Amine Addition Nucleophilic attack by amine at hindered C3-carbonyl N2->N3 R-NH2 N4 Step 4: Elimination Loss of HOAt, formation of stable amide bond N3->N4 -HOAt

Caption: Mechanistic pathway of HATU-mediated amide coupling at the sterically hindered oxetane core.

Acid Stability of the Oxetane Ring

A common concern is the stability of the oxetane ring during subsequent Boc deprotection. While simple oxetanes can be acid-sensitive, 3,3-disubstituted oxetanes are remarkably stable . The electron-withdrawing nature of the adjacent amide and protonated amine at the C3 position significantly reduces the basicity of the oxetane oxygen. This inductive effect prevents premature protonation and subsequent ring-opening during standard acidic Boc deprotection (e.g., 50% TFA in DCM).

Table 2: Coupling Reagent Efficacy for C3-Oxetane Carboxylic Acids

Coupling SystemReactivity ProfileSteric ToleranceTypical YieldRecommendation
EDC / HOBt Low to ModeratePoor20 - 40%Not recommended for quaternary C3 centers.
PyBOP / DIPEA ModerateFair50 - 70%Acceptable for primary amines; sluggish for secondary amines.
HATU / DIPEA HighExcellent> 85%Optimal choice ; HOAt anchimeric assistance overcomes steric bulk.
COMU / TMP Very HighExcellent> 85%Strong alternative to HATU; avoids explosive byproducts.

Experimental Workflows & Protocols

The following protocols establish a self-validating system for the coupling and subsequent deprotection of 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid.

Workflow A 3-[Boc-(methyl)amino]- 3-oxetanecarboxylic acid B Activation HATU, DIPEA, DMF A->B C Amide Coupling + Amine, RT, 2-12h B->C D Boc Deprotection TFA/DCM, 0°C to RT C->D E Free Amine Product Ready for next step D->E

Caption: Workflow for the coupling and deprotection of 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid.

Protocol A: HATU-Mediated Amide Coupling

Objective: Form a stable amide bond between the oxetane building block and a target amine.

  • Preparation : In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir at room temperature for 5 minutes to ensure complete deprotonation of the carboxylic acid.

  • Activation : Cool the mixture to 0 °C. Add HATU (1.1 equiv, 0.55 mmol) in one portion. Stir the reaction at 0 °C for 15 minutes.

    • Causality: Pre-activation at 0 °C prevents thermal degradation of the highly reactive HOAt ester and minimizes epimerization risks (though irrelevant for the achiral C3 center, it is a best practice for peptide synthesis).

  • Amine Addition : Add the target primary or secondary amine (1.2 equiv, 0.6 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 to 12 hours.

  • Validation & In-Process Control (IPC) : Monitor the reaction via LC-MS. The protocol is self-validating: the disappearance of the starting material mass (m/z 230.1 [M-H]⁻) and the appearance of the product mass confirm the completion of the activation and coupling phases. If unreacted HOAt ester persists, add an additional 0.2 equivalents of the amine.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Boc Deprotection of the Oxetane Core

Objective: Liberate the secondary methylamine for subsequent synthetic steps without degrading the oxetane ring.

  • Preparation : Dissolve the purified Boc-protected oxetane amide (from Protocol A) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M. Cool the solution to 0 °C.

  • Acid Cleavage : Slowly add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of TFA:DCM.

    • Causality: The 1:1 ratio provides sufficient proton activity to cleave the Boc group rapidly (typically < 1 hour) while preventing prolonged exposure that could eventually compromise the oxetane ether linkage.

  • Reaction : Stir at 0 °C for 10 minutes, then remove the ice bath and stir at room temperature for 45 minutes.

  • Validation & IPC : Monitor via TLC (Ninhydrin stain). The Boc-deprotected product will show a strong positive ninhydrin reaction (dark blue/purple spot) due to the liberation of the secondary amine, validating successful deprotection.

  • Workup : Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. Co-evaporate with Toluene (3 x 10 mL) to remove residual trace TFA azeotropically. The resulting TFA salt is typically pure enough for immediate use in the next coupling step.

References

  • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry, 53(8), 3227-3246. Available at:[Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Hunter, R., & Morgan, D. P. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(19), 12150-12233. Available at:[Link]

  • Plevová, K., & Chang, C. (2023). "Oxetanes: formation, reactivity and total syntheses of natural products." Beilstein Journal of Organic Chemistry, 19, 62. Available at:[Link]

Application

Mastering the Solid State: A Comprehensive Guide to the Crystallization of Boc-Amino Acids

An Application Note for Researchers, Scientists, and Drug Development Professionals The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis and medicinal chemistry. Its stability under...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis and medicinal chemistry. Its stability under many reaction conditions and facile removal under mild acidic conditions make it an invaluable tool. However, the purification of Boc-protected amino acids, which are often isolated as oils or amorphous solids after synthesis, presents a frequent challenge. Proper crystallization is paramount to achieving the high purity required for subsequent synthetic steps and ensuring the reproducibility of downstream applications. This guide provides a detailed exploration of the principles and methods for the successful crystallization of Boc-amino acids, complete with actionable protocols and troubleshooting strategies.

The Science of Crystallization: From Supersaturation to Solid Form

Crystallization is a thermodynamic process driven by the supersaturation of a solute in a solvent. For Boc-amino acids, the goal is to create a solution where the concentration of the protected amino acid exceeds its equilibrium solubility, thereby inducing the formation of a highly ordered, crystalline solid. This process can be broadly understood through two key stages: nucleation and crystal growth.

  • Nucleation: This is the initial formation of small, stable crystalline aggregates from the supersaturated solution. It can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation), such as through seeding.

  • Crystal Growth: Once stable nuclei have formed, they grow by the progressive addition of solute molecules from the surrounding solution, ultimately leading to the formation of macroscopic crystals.

The success of crystallization is heavily dependent on the interplay between the solubility of the Boc-amino acid and the properties of the chosen solvent system. The ideal solvent system will exhibit high solubility at an elevated temperature and significantly lower solubility at a reduced temperature, allowing for the recovery of a high yield of purified product upon cooling.

Strategic Approaches to Crystallizing Boc-Amino Acids

Several methods can be employed to achieve the supersaturation necessary for the crystallization of Boc-amino acids. The choice of method often depends on the specific properties of the amino acid derivative and the impurities present.

Method 1: The Workhorse - Solvent-Antisolvent Crystallization

This is one of the most common and effective methods for crystallizing Boc-amino acids. It involves dissolving the crude product in a "good" solvent in which it is highly soluble, followed by the gradual addition of a "poor" or "anti-solvent" in which it is sparingly soluble. This controlled addition of the antisolvent reduces the overall solubility of the Boc-amino acid in the mixed solvent system, inducing supersaturation and subsequent crystallization.

A typical workflow for this method is illustrated below:

Solvent_Antisolvent_Crystallization A Crude Boc-Amino Acid (Oil or Amorphous Solid) B Dissolve in Minimum Volume of 'Good' Solvent (e.g., Ethyl Acetate) A->B C Slowly Add 'Anti-Solvent' (e.g., Hexane) Until Slight Turbidity Persists B->C D Add a Few Drops of 'Good' Solvent to Re-clarify C->D E Allow to Cool Slowly to Room Temperature D->E F Further Cool in an Ice Bath or Refrigerator E->F G Collect Crystals by Vacuum Filtration F->G H Wash with Cold 'Anti-Solvent' G->H I Dry Under Vacuum H->I J High-Purity Crystalline Boc-Amino Acid I->J

Caption: Workflow for Solvent-Antisolvent Crystallization.

Protocol for Solvent-Antisolvent Crystallization:

  • Place the crude Boc-amino acid into a clean Erlenmeyer flask.

  • Add a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone) to dissolve the compound completely. Gentle warming may be necessary.

  • Slowly add a "poor" solvent (e.g., hexane, diethyl ether, water) dropwise with stirring until the solution becomes faintly cloudy.

  • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • For maximal yield, place the flask in an ice bath or refrigerator for several hours.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.

  • Dry the crystals under vacuum to a constant weight.

Method 2: For Stubborn Oils - Trituration and Pulping

Frequently, Boc-amino acids are isolated as viscous oils that resist direct crystallization. In such cases, trituration or pulping can be an effective technique to induce solidification. This method involves repeatedly "washing" or grinding the oil with a solvent in which the desired compound is insoluble, but the impurities are soluble.

Protocol for Trituration/Pulping:

  • After evaporating the reaction solvent, ensure the crude product is a viscous oil by drying under high vacuum, possibly with gentle heating (40-60 °C).[1]

  • Add a weak polar solvent in which the Boc-amino acid is insoluble (e.g., n-hexane, cyclohexane, or diethyl ether) to the oil.[2] The volume of the solvent is typically 5-10 times the weight of the oily matter.[2]

  • Using a spatula or glass rod, vigorously stir and scrape the oil in the presence of the solvent. This mechanical action can induce nucleation.

  • Continue this process for a period of 0.5 to 5 hours.[2] The oil should gradually transform into a solid precipitate.

  • Collect the resulting solid by vacuum filtration, wash with a small amount of the cold trituration solvent, and dry under vacuum.

For particularly challenging cases, seeding the oil with a small amount of previously obtained crystalline material can be highly effective.[2] After adding the seed crystal, the mixture is typically left to stand at room temperature for 10-50 hours to allow for complete solidification before proceeding with the pulping step.[2]

Method 3: The DCHA Salt Detour - An Alternative for Difficult Cases

When direct crystallization or trituration fails, forming a dicyclohexylamine (DCHA) salt of the Boc-amino acid can be an excellent alternative.[1] These salts are often highly crystalline and can be easily purified by recrystallization. The purified DCHA salt can then be converted back to the free acid in high purity.

DCHA_Salt_Formation A Crude Oily Boc-Amino Acid B Dissolve in Diethyl Ether A->B C Add 1 Equivalent of Dicyclohexylamine (DCHA) B->C D Precipitated Crystalline DCHA Salt C->D E Recrystallize DCHA Salt (if necessary) D->E F Suspend Purified Salt in Ethyl Acetate E->F G Wash with Aqueous Acid (e.g., 10% Phosphoric Acid) F->G H Separate Organic Layer, Wash, Dry, and Evaporate G->H I High-Purity Boc-Amino Acid H->I

Caption: Workflow for Purification via DCHA Salt Formation.

Protocol for DCHA Salt Formation and Liberation:

  • Dissolve the crude oily Boc-amino acid in diethyl ether.

  • Slowly add one equivalent of dicyclohexylamine with stirring.

  • Continue stirring until a precipitate forms. This may occur immediately or require some time.

  • Collect the solid DCHA salt by vacuum filtration and wash it with cold diethyl ether.[1]

  • If necessary, the DCHA salt can be further purified by recrystallization from a suitable solvent system.

  • To recover the free acid, suspend the purified DCHA salt in ethyl acetate and transfer it to a separatory funnel.

  • Add a 10% aqueous solution of phosphoric acid and shake the funnel. The pH of the aqueous layer should be 2-3.[1]

  • Separate the layers and wash the organic phase with water until the aqueous wash is neutral.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified Boc-amino acid.[1]

Troubleshooting Common Crystallization Challenges

Even with well-defined protocols, crystallization can sometimes be challenging. The following table outlines common issues and provides practical solutions.

Problem Potential Cause(s) Troubleshooting Strategies
"Oiling Out" - The compound is separating from solution above its melting point.- The solution is too concentrated.- Cooling is too rapid.- Residual solvents from the reaction workup are present.- Ensure Complete Solvent Removal: Dry the crude product under high vacuum before crystallization.[1]- Slow Cooling: Allow the solution to cool gradually to room temperature before further cooling.[1]- Solvent System Adjustment: Add more of the "good" solvent to reduce supersaturation.[1]- Scratching: Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites.[1]- Seeding: Add a small seed crystal of the pure compound.[1]
No Crystals Form - The solution is not sufficiently supersaturated.- Impurities are inhibiting crystallization.- Increase Concentration: Carefully evaporate some of the solvent to increase the concentration.[1]- Check for Impurities: Perform an additional aqueous wash of the crude product to remove any residual reagents like triethylamine.[1][3]- Try a Different Solvent System: Experiment with alternative solvent combinations.[1]
Low Yield - Too much solvent was used.- The compound has significant solubility in the cold solvent system.- Cooling was not sufficient.- Use Minimal Solvent: Use the minimum amount of hot solvent required to dissolve the crude product.[1]- Optimize Cooling: Ensure the solution is cooled for an adequate amount of time at the lowest practical temperature.- Solvent System Optimization: Choose a solvent system where the solubility difference between hot and cold is maximized.

Data at a Glance: Solvent Systems and Purity

The choice of solvent is critical for successful crystallization. While the ideal system is compound-specific, some common starting points have proven effective for a range of Boc-amino acids.

Boc-Amino Acid Crystallization Method/Solvent System Initial Purity (HPLC) Final Purity (HPLC) Yield Reference
N-Boc-L-phenylglycineSeeding, solidification, and pulping with n-hexane93.2%99.3%87.5%[2]
N-Boc-L-phenylalanineSeeding, solidification, and pulping with diethyl ether92.8%99.2%90.5%[2]
N-Boc-L-aspartic acidEthyl acetate and petroleum ether (1:2)--60%[4]
N-Boc-L-glutamic acidEthyl acetate and petroleum ether (1:2)--90%[4]
N-Boc-L-alanineEthyl acetate and petroleum ether (1:2)--93%[4]

Common Solvent Systems for Recrystallization: [1]

  • Ethyl Acetate / Hexane (or Heptane)

  • Ethanol / Water

  • Toluene / Methanol

  • Dichloromethane / Hexane[5]

  • Chloroform / Hexane[5]

Conclusion

The crystallization of Boc-amino acids is a critical purification step that significantly impacts the success of subsequent synthetic endeavors. By understanding the fundamental principles of crystallization and employing systematic approaches such as solvent-antisolvent methods, trituration, or DCHA salt formation, researchers can overcome common challenges like oiling out and achieve high-purity crystalline products. The protocols and troubleshooting strategies outlined in this guide provide a robust framework for developing and optimizing crystallization procedures, ultimately ensuring the quality and reliability of these essential building blocks in research and drug development.

References

  • BenchChem. (2025).
  • Shandong Jincheng Courage Chemical Co ltd. (2021). Crystallization method of Boc-amino acid.
  • Organic Syntheses. (n.d.). L-Proline.
  • BOC Sciences. (n.d.).
  • ResearchGate. (2014). How to get (or crystallize)
  • ACS Publications. (2021).
  • ResearchGate. (2022). Product is dissolved in Boc.
  • Google Patents. (n.d.). Process for preparing Boc protected amino acid by (Boc) O.
  • Patsnap. (2021).
  • Reddit. (2019).

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions with Boc-protected amino acids and how to avoid them

Welcome to the Technical Support Center for Boc-Solid Phase Peptide Synthesis (SPPS). This guide is engineered for researchers and drug development professionals who require deep mechanistic insights and field-proven met...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Boc-Solid Phase Peptide Synthesis (SPPS). This guide is engineered for researchers and drug development professionals who require deep mechanistic insights and field-proven methodologies to troubleshoot and eliminate side reactions during peptide assembly.

Mechanistic Overview: The Causality of Side Reactions

In Boc-SPPS, the repetitive use of Trifluoroacetic Acid (TFA) for -deprotection and anhydrous Hydrogen Fluoride (HF) for global cleavage exposes the growing peptide chain to extreme acidic conditions. Understanding the chemical causality behind these reactions is the first step in preventing them.

Frequently Asked Questions (FAQs)

Q1: Why do alkylation side reactions occur during Boc deprotection, and which residues are at risk? A1: The acidolytic removal of the tert-butoxycarbonyl (Boc) group generates a highly reactive tert-butyl carbocation. If this electrophile is not immediately quenched, it will irreversibly alkylate electron-rich, nucleophilic side chains. The most vulnerable residues are Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) 1[1].

Q2: How does Aspartimide formation compromise peptide integrity? A2: Aspartimide formation is a severe backbone rearrangement. It occurs when the backbone amide nitrogen of an adjacent amino acid (frequently Glycine or Serine) attacks the β -carboxyl ester of Aspartic Acid. This base- or acid-catalyzed cyclization forms a 5-membered succinimide ring. Subsequent hydrolytic ring-opening yields a mixture of α

  • and β -peptides, destroying the target sequence 2[2].

Q3: What causes Diketopiperazine (DKP) formation? A3: DKP formation is an intramolecular aminolysis event that typically occurs at the dipeptide stage. The free N-terminal amine of the second amino acid attacks the C-terminal ester linkage anchoring the peptide to the resin. This cleaves the dipeptide off the resin entirely, forming a cyclic diketopiperazine. It is highly prevalent when sequences contain Proline (Pro) or Glycine (Gly) at the C-terminus 3[3].

Q4: How does racemization occur during coupling, and how is it avoided? A4: Over-activation of the amino acid carboxyl group leads to the formation of a 5(4H)-oxazolone intermediate. The α -proton of this intermediate is highly acidic and easily abstracted by bases present in the coupling mixture, leading to epimerization (racemization) 4[4]. Minimizing pre-activation time and utilizing coupling reagents like DIC/Oxyma suppresses this pathway.

Diagnostic Troubleshooting Guides

Issue 1: Carbocation-Mediated Alkylation (+56 Da Adducts)
  • Symptom: LC-MS analysis of the crude peptide reveals +56 Da (tert-butyl) or +106 Da (anisyl) mass additions, particularly on Trp or Tyr residues.

  • Cause: Inadequate scavenging of carbocations during TFA deprotection or HF global cleavage 5[5].

  • Solution: Implement a customized scavenger cocktail tailored to the sequence's specific nucleophiles (See Table 1).

ScavengerWorkflow A Boc Deprotection (TFA Acidolysis) B tert-Butyl Cation Generation A->B C Nucleophilic Residues? (Trp, Met, Cys, Tyr) B->C D Standard TFA (No Scavengers) C->D No E Add Scavenger Cocktail (EDT, Thioanisole) C->E Yes F Alkylation Side Reactions (+56 Da Adducts) C->F Yes (Omitted) G Clean Deprotected Peptide D->G E->G

Logical workflow for carbocation scavenging during Boc deprotection.

Issue 2: Isomeric Impurities with Identical Mass
  • Symptom: HPLC shows closely eluting peaks with the exact mass of the target peptide. During synthesis, a -18 Da intermediate may be detected.

  • Cause: Aspartimide formation and subsequent ring opening into β -aspartyl peptides 3[3].

  • Solution: Substitute standard Asp(OBzl) with Asp(OcHx) (cyclohexyl ester) to sterically hinder the cyclization. Maintain cleavage temperatures 5°C .

Aspartimide A Asp-Gly / Asp-Ser Sequence B Amide Nitrogen Attacks Side-Chain Ester A->B C Aspartimide Ring (-18 Da Mass Shift) B->C D Hydrolytic Ring Opening (Acid/Base Catalyzed) C->D E α-Peptide (Desired Product) D->E F β-Peptide (Isomeric Byproduct) D->F

Mechanism of aspartimide formation and subsequent ring opening.

Quantitative Data & Material Selection

Table 1: Scavenger Selection Matrix for Boc-SPPS

Selecting the correct scavenger is critical for neutralizing reactive intermediates without inducing secondary side reactions.

Sensitive ResidueRecommended ScavengerMechanism of ActionVolume Ratio in TFA
Tryptophan (Trp) 1,2-Ethanedithiol (EDT)Soft nucleophile; rapidly traps t-butyl cations2.5% - 5.0%
Methionine (Met) Thioanisole / EDTPrevents irreversible sulfonium salt formation5.0%
Cysteine (Cys) EDT / Triisopropylsilane (TIS)Thiol protection via competitive alkylation2.5%
Tyrosine (Tyr) Phenol / WaterTraps carbocations preventing ring alkylation5.0%
Table 2: Coupling Reagent Comparison for Racemization Control

Coupling reagents dictate the speed of the reaction versus the risk of oxazolone formation.

Reagent SystemActivation SpeedRacemization RiskBest Use Case
DIC / HOBt ModerateModerateStandard stepwise synthesis
DIC / Oxyma FastLowHighly hindered amino acids
HATU / DIPEA Very FastHigh (if pre-activated)Difficult couplings (e.g., N-methylated)
DEPBT SlowVery LowEpimerization-prone residues (His, Cys)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checks ensure that if a side reaction occurs, it is caught before irreversible progression.

Protocol 1: Optimized TFA Deprotection & Scavenging

Purpose: Safely remove the -Boc group while preventing alkylation of sensitive residues.

  • Resin Preparation: Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) (3 × 1 min) to remove residual DMF.

  • Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/EDT/Thioanisole/Anisole (90:5:3:2 v/v). Note: Omit EDT if no Trp/Cys/Met are present.

  • Deprotection: Add the cocktail to the resin. Agitate at room temperature for 25 minutes.

  • Filtration & Washing: Drain the reaction vessel. Wash the resin with DCM (3 × 1 min), followed by 5% N,N-Diisopropylethylamine (DIPEA) in DCM (3 × 2 min) to neutralize the TFA salts.

  • System Validation (Kaiser Test): Take a few resin beads and perform a Ninhydrin (Kaiser) test.

    • Validation Check: A deep blue bead color confirms the successful liberation of the free amine. If the beads remain yellow/colorless, deprotection is incomplete; repeat Step 3.

Protocol 2: Anhydrous HF Global Cleavage

Purpose: Cleave the peptide from the resin and remove permanent side-chain protecting groups without inducing aspartimide formation or anisylation.

  • Apparatus Loading: Transfer the dried peptidyl-resin into a Teflon reaction vessel of an HF cleavage apparatus.

  • Scavenger Addition: Add Anisole (1.0 mL per gram of resin) and Dimethyl Sulfide (DMS) (0.5 mL per gram of resin).

  • HF Condensation: Cool the vessel to -78°C using a dry ice/ethanol bath. Condense anhydrous HF (10 mL per gram of resin) into the vessel.

  • Cleavage Reaction: Warm the vessel to 0°C (ice bath) and stir magnetically for 45–60 minutes. Crucial: Do not exceed 5°C to prevent Aspartimide formation.

  • Evaporation: Evaporate the HF rapidly under a stream of nitrogen.

  • Precipitation: Wash the cleaved peptide/resin mixture with cold diethyl ether (3 × 10 mL) to extract scavengers and precipitate the crude peptide. Extract the peptide using 10% aqueous acetic acid.

  • System Validation (LC-MS): Analyze the crude extract via ESI-MS.

    • Validation Check: The presence of the exact target mass without +56 Da (t-butyl) or +106 Da (anisyl) peaks validates the scavenger efficiency and temperature control.

References

  • BenchChem Technical Support Team. Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem. 4

  • BenchChem Technical Support Team. Scavengers for Boc deprotection to prevent side reactions. BenchChem. 1

  • Peptide Chemistry Insights. Peptide Side Reactions. Peptide Chemistry. 2

  • ChemPep. Boc Solid Phase Peptide Synthesis. ChemPep Inc. 3

  • ThermoFisher Scientific. Introduction to Cleavage Techniques. ThermoFisher. 5

  • Sigma-Aldrich. Boc Resin Cleavage Protocol. Sigma-Aldrich / Merck.

Sources

Optimization

Technical Support Center: Oxetane Stability &amp; Troubleshooting

Welcome to the Oxetane Technical Support Center. The four-membered oxetane ring is a highly valued bioisostere for gem-dimethyl and carbonyl groups in modern drug discovery, prized for its ability to modulate lipophilici...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Oxetane Technical Support Center. The four-membered oxetane ring is a highly valued bioisostere for gem-dimethyl and carbonyl groups in modern drug discovery, prized for its ability to modulate lipophilicity, aqueous solubility, and metabolic clearance[1][2]. However, handling oxetanes requires precision. Due to their inherent ring strain (~107 kJ/mol), they can be susceptible to ring-opening degradation, particularly under acidic conditions[3].

This guide provides mechanistic insights, diagnostic workflows, and field-proven protocols to prevent oxetane ring opening during your synthetic campaigns.

Diagnostic Workflow: Handling Oxetanes in Acidic Media

Before exposing an oxetane-containing intermediate to acidic conditions, consult the decision tree below to determine the safest synthetic trajectory.

OxetaneTroubleshooting Start Reaction requires acidic conditions? CheckSub Check Substitution Pattern Start->CheckSub Yes SwitchBase Switch to basic/neutral conditions (e.g., LiOH) Start->SwitchBase No Is33 Is it 3,3-disubstituted? CheckSub->Is33 IntNuc Are internal nucleophiles present? Is33->IntNuc Yes Redesign Redesign to 3,3-disubstituted or add EWG near Oxetane Is33->Redesign No (e.g., 2-sub) UseMild Use mild acid & non-nucleophilic solvent IntNuc->UseMild No ProtectNuc Protect internal nucleophiles first IntNuc->ProtectNuc Yes

Decision tree for troubleshooting oxetane reactions in acidic environments.

Frequently Asked Questions: Mechanistic Insights

Q: Why is the oxetane ring prone to opening under acidic conditions? A: Acid-catalyzed ring opening is initiated by the protonation of the oxetane oxygen. This creates a highly favored leaving group. Driven by the thermodynamic relief of significant ring strain, the activated intermediate undergoes rapid nucleophilic attack (via an SN2 or SN1-like mechanism) by solvent molecules, counter-ions, or internal nucleophiles[4][5].

Q: Is the instability of oxetanes in acid a universal rule? A: No, the categorical instability of oxetanes to acidic conditions is a misconception[1][2]. Stability is heavily dictated by the substitution pattern and the electronic environment surrounding the ring[1][3].

Q: How does 3,3-disubstitution prevent ring opening? A: 3,3-disubstituted oxetanes are generally the most stable[1][5]. The substituents at the 3-position provide severe steric hindrance, effectively blocking the trajectory of external nucleophiles attempting to attack the C–O σ* antibonding orbital[1][2]. Without nucleophilic penetration, the protonated oxetane remains intact long enough for the reaction to proceed or be quenched.

Q: Can electronic effects stabilize the oxetane ring against acids? A: Yes. Introducing strong electron-withdrawing groups (EWGs) adjacent to the oxetane (e.g., 2-sulfonyloxetanes) significantly decreases the basicity of the oxetane oxygen[3]. By lowering the pKa of the oxygen, protonation becomes thermodynamically unfavorable, rendering the ring highly stable even at pH 1[3][4].

MechanisticPathway Oxetane Oxetane Ring (High Ring Strain) Protonation Protonation of Oxygen (Acidic Media) Oxetane->Protonation H+ Stable Stable (No Ring Opening) Protonation->Stable Steric Shielding (3,3-disubstitution) Protonation->Stable Decreased Basicity (EWG proximity) RingOpen Ring Opening (Degradation) Protonation->RingOpen Nucleophilic Attack (External/Internal)

Mechanistic pathways determining oxetane stability under acidic conditions.

Troubleshooting Guide: Specific Scenarios

Issue 1: Intramolecular Ring Opening
  • Symptom: Degradation occurs even with sterically protected 3,3-disubstituted oxetanes in mild acid.

  • Root Cause: Internal nucleophiles (e.g., nearby unmasked hydroxyl or amine groups) are in close proximity. Under acidic conditions, these nucleophiles facilitate rapid intramolecular ring-opening and subsequent cyclization[2][6]. Proximity overrides steric bulk.

  • Solution: Mask internal nucleophiles with orthogonal protecting groups prior to acidic exposure, or redesign the linker length to disfavor 5- or 6-membered transition states during the synthetic sequence.

Issue 2: Degradation During Esterification or Hydrolysis
  • Symptom: Formation of 1,3-diol byproducts or complete loss of mass balance during acid-catalyzed esterification or ester hydrolysis.

  • Root Cause: Protic acids (like HCl or H2SO4) protonate the oxetane oxygen, leading to solvent-mediated ring opening[7].

  • Solution: Switch entirely to basic or neutral conditions. For esterification, use alkyl halides with Hünig's base. For hydrolysis, employ basic saponification (e.g., LiOH or NaOH) which is exceptionally well-tolerated by the oxetane core[5][7].

Issue 3: Unavoidable Acidic Deprotections (e.g., Boc Removal)
  • Symptom: Decomposition during Boc deprotection using standard TFA/DCM mixtures.

  • Root Cause: Prolonged exposure to strong acid in the presence of trace nucleophiles (water, scavengers) degrades the ring.

  • Solution: Strictly control reaction time and temperature (0 °C). Alternatively, redesign the route to utilize protecting groups cleavable under neutral/reductive conditions (e.g., Cbz removal via Pearlman's catalyst[5][7]).

Quantitative Data: Stability Profiles

The following table summarizes the causal relationship between oxetane substitution patterns, environmental conditions, and stability outcomes[1][3][4][5].

Substrate TypeReaction ConditionStability OutcomeMechanistic Rationale
2-Substituted Oxetane Strong Acid (e.g., HCl, TFA)High Degradation Unhindered access to the C–O σ* orbital allows rapid nucleophilic attack upon protonation.
3,3-Disubstituted Oxetane Strong Acid (e.g., HCl, TFA)Moderate to High Stability Steric bulk at the 3-position blocks the trajectory of external nucleophiles.
Oxetane with Internal Nucleophile (-OH, -NH2)Acidic Media (Even Mild)Intramolecular Ring Opening Proximity effect drives rapid cyclization, overcoming steric barriers present in 3,3-systems.
2-Sulfonyloxetanes pH 1–10 (Aqueous)Highly Stable (t1/2 > 4 days)Strong EWG reduces oxygen basicity, preventing the initial protonation step entirely.
All Oxetanes Basic Saponification (LiOH)Highly Stable Lack of protons prevents oxygen activation; oxetanes are highly resistant to base-catalyzed opening.

Experimental Protocols

To ensure self-validating and reliable results, utilize the following optimized protocols when handling oxetane-containing intermediates.

Protocol 1: Safe Saponification of Oxetane-Containing Esters (Avoiding Acid)

This protocol details the conversion of an ester to a carboxylic acid without risking acid-catalyzed oxetane ring-opening[5][7].

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add the oxetane-containing ester (1.0 equiv) and dissolve in a mixture of THF and deionized water (2:1 v/v ratio).

  • Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H2O) (1.5–3.0 equiv) in one portion.

  • Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction via TLC or LC-MS until the starting material is consumed (typically 2–4 hours).

  • Workup (Critical Step): Remove the THF under reduced pressure. Do not acidify the aqueous layer with strong acids (like HCl). Instead, carefully adjust the pH to ~4-5 using a mild, buffered acid (e.g., 10% citric acid or NaHSO4) at 0 °C to precipitate the carboxylic acid without degrading the oxetane.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol 2: Controlled Acidic Deprotection (Boc Removal)

When acidic deprotection is unavoidable, this protocol minimizes degradation by controlling kinetics and nucleophilicity[7].

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected oxetane amine (1.0 equiv) in anhydrous Dichloromethane (DCM) to create a 0.1 M solution. Cool the flask to 0 °C using an ice bath under an inert atmosphere (N2 or Argon).

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA) dropwise so that the final ratio of DCM:TFA is 4:1. Note: Avoid using nucleophilic scavengers like water or thiols unless absolutely necessary, as they will attack the protonated oxetane.

  • Monitoring: Stir at 0 °C. Strictly monitor the reaction every 15 minutes via LC-MS. Do not let the reaction run longer than necessary (aim for < 2 hours).

  • Quenching: Immediately upon completion, quench the reaction at 0 °C by slowly pouring the mixture into a cold, saturated aqueous solution of NaHCO3 until the pH is basic (~8).

  • Isolation: Extract with DCM (3x), dry over Na2SO4, and concentrate. Proceed to the next step immediately, as free amines adjacent to oxetanes can sometimes act as internal nucleophiles upon prolonged storage.

References

  • "Oxetanes in Drug Discovery Campaigns" - NIH PMC. Available at:[Link]

  • "Oxetanes in Drug Discovery Campaigns" - Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • "Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks" - ChemRxiv. Available at:[Link]

  • "Synthetic oxetanes in drug discovery: where are we in 2025?" - Taylor & Francis. Available at:[Link]

  • "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry" - Chemical Reviews (ACS). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Boc-Protected Oxetane Amino Acids

Welcome to the Technical Support Center. As oxetanes become increasingly prominent as metabolically stable bioisosteres for carbonyl and gem-dimethyl groups, handling their synthetic intermediates requires precision.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As oxetanes become increasingly prominent as metabolically stable bioisosteres for carbonyl and gem-dimethyl groups, handling their synthetic intermediates requires precision. The four-membered oxetane ring possesses significant ring strain (~25.5 kcal/mol), which introduces unique physicochemical behaviors.

This guide is engineered for drug development professionals and synthetic chemists to troubleshoot the most critical bottleneck in oxetane peptide synthesis: maintaining ring integrity during protection, deprotection, and coupling workflows.

Core Troubleshooting & FAQs

Q1: My oxetane ring is opening during Boc deprotection. What is causing this, and how can I prevent it? Causality: While oxetanes are kinetically stable under basic or neutral conditions, strong acids protonate the oxetane oxygen to form a highly strained oxonium ion. If a nucleophile (such as water, or chloride ions from HCl) is present, it attacks the adjacent carbon to relieve the ring strain, yielding a ring-opened amino-alcohol or diol[1]. Solution: Never use aqueous acids or hydrogen chloride (HCl) for the deprotection of oxetane amino acids. Instead, use anhydrous Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0 °C. TFA is a strong enough acid to cleave the Boc group, but its counterion (trifluoroacetate) is remarkably non-nucleophilic, which suppresses the SN2 ring-opening pathway[2]. Furthermore, maintaining the reaction at 0 °C deprives the system of the thermal energy required for SN1 ring scission[3].

Q2: I am observing exceptionally low yields when coupling 3-aminooxetane-3-carboxylic acid derivatives. Why is the amide bond failing to form? Causality: 3,3-disubstituted oxetanes are highly sterically hindered. The geminal substitution at the 3-position creates a bulky local environment that physically shields the carboxylic acid (or the amine) from incoming nucleophiles during amide bond formation. Solution: Standard coupling reagents like EDC/HOBt are often insufficient for these substrates. You must increase the electrophilicity of the activated ester. Switch to highly reactive uronium/aminium salts (e.g., HATU or COMU) paired with a strong, non-nucleophilic base like DIPEA. Because the intact oxetane ring is highly stable to basic conditions[4], you can safely extend reaction times and elevate the coupling temperature to 40 °C without risking degradation.

Q3: My purified Boc-oxetane amino acid degrades spontaneously during storage. How should it be handled? Causality: Trace amounts of acid—even from atmospheric CO2 dissolving into absorbed moisture—can auto-catalyze ring opening over time. Additionally, 3-aminooxetanes can undergo intramolecular degradation if the Boc group is partially compromised by ambient moisture. Solution: Rigorously dry the purified compound under high vacuum to remove all trace solvents and moisture. Store the compounds under an inert atmosphere (Argon or Nitrogen) at -20 °C.

Physicochemical Stability Matrix

To assist in synthetic planning, the following table summarizes the stability of the oxetane core under various common reaction conditions.

Reaction ConditionReagents UsedOxetane StabilityMechanistic Rationale
Boc Deprotection (Mild) TFA / DCM (0 °C)Stable Non-nucleophilic counterion; low thermal energy prevents SN1 ring opening[2].
Boc Deprotection (Harsh) HCl in Dioxane or MeOHUnstable Chloride is a strong nucleophile; promotes SN2 ring-opening of the protonated oxetane[1].
Basic Deprotection KOtBu, LiOH, or NaOHStable Oxetanes lack a leaving group and are highly resistant to nucleophilic attack by bases[4].
Hydrogenolysis H2, Pd/CStable The C-O bonds in oxetanes are stable to standard catalytic hydrogenation[4].
Oxidation DMP, PCC, or TEMPOStable The oxetane core is fully oxidized and unreactive toward standard oxidizing agents[1].

Validated Methodology: Mild Boc Cleavage

Objective: Cleave the N-Boc protecting group quantitatively without compromising the acid-sensitive oxetane core.

Self-Validating System: This protocol relies on continuous TLC/LCMS monitoring. The disappearance of the starting material without the appearance of highly polar baseline spots (which indicate ring-opened diols) validates the preservation of the oxetane ring.

Step-by-Step Protocol:

  • Preparation: Dissolve the Boc-protected oxetane amino acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in an oven-dried flask under Argon.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath. Allow 10 minutes for temperature equilibration.

  • Acid Addition: Add anhydrous Trifluoroacetic Acid (TFA) dropwise over 5 minutes to achieve a 1:1 (v/v) ratio of DCM:TFA. Note: The slow addition prevents localized exothermic spikes that could trigger ring opening.

  • Monitoring: Stir the reaction at 0 °C for 1–2 hours[3]. Monitor via LCMS. The desired product will appear as the free amine mass [M+H]+.

  • Quenching & Concentration: Once complete, immediately remove the volatiles under reduced pressure. Critical: The water bath temperature on the rotary evaporator must not exceed 25 °C.

  • Trituration: Triturate the resulting oily residue with cold, anhydrous diethyl ether. The oxetane amino acid will precipitate as a stable TFA salt. Filter and dry strictly under vacuum.

Mechanistic Pathway Analysis

The following diagram illustrates the divergent chemical pathways of Boc-protected oxetanes when exposed to mild versus harsh acidic conditions.

OxetaneStability Start Boc-Protected Oxetane Amino Acid Cond1 Mild Acid (TFA / DCM, 0 °C) Start->Cond1 Standard Protocol Cond2 Harsh Acid (HCl / Heat / H2O) Start->Cond2 Harsh Conditions Success Intact Oxetane Amine (Successful Deprotection) Cond1->Success -Isobutylene -CO2 (Non-nucleophilic) Oxonium Protonated Oxetane (Strained Oxonium Ion) Cond2->Oxonium H+ attack on ring oxygen Failure Ring-Opened Product (Amino-alcohol / Diol) Oxonium->Failure Nucleophilic attack (Cl- or H2O)

Mechanistic divergence of Boc-protected oxetanes under mild versus harsh acidic conditions.

Sources

Optimization

reaction optimization for N-methylation of secondary amines

Welcome to the Technical Support & Troubleshooting Center for the N-methylation of secondary amines . As a Senior Application Scientist, I have compiled this knowledge base to help drug development professionals and synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the N-methylation of secondary amines . As a Senior Application Scientist, I have compiled this knowledge base to help drug development professionals and synthetic chemists navigate the mechanistic pitfalls of amine methylation.

Whether you are struggling with over-alkylation, poor conversion of sterically hindered substrates, or functional group incompatibility, this guide provides causality-driven explanations and self-validating protocols to optimize your workflows.

Mechanistic Knowledge Base: Reaction Pathways

Understanding the fundamental divergence between direct alkylation and reductive amination is critical for troubleshooting. Direct alkylation relies on nucleophilic substitution, which often cascades into uncontrolled quaternization. Reductive amination intercepts this issue by utilizing an iminium intermediate that inherently prevents over-alkylation once the tertiary amine is formed.

Pathway SecAmine Secondary Amine (R₂NH) MeI Direct Alkylation (MeI / Base) SecAmine->MeI RedAm Reductive Amination (CH₂O / Reductant) SecAmine->RedAm TertAmine1 Tertiary Amine (R₂NMe) MeI->TertAmine1 Sₙ2 Attack QuatSalt Quaternary Ammonium (R₂NMe₂⁺) - Over-alkylation TertAmine1->QuatSalt Competing Sₙ2 Iminium Iminium Ion (R₂N⁺=CH₂) RedAm->Iminium Condensation TertAmine2 Tertiary Amine (R₂NMe) Iminium->TertAmine2 Hydride Transfer

Mechanistic divergence: Direct alkylation vs. Reductive amination pathways.

Troubleshooting Desk & FAQs

Q1: Why am I observing quaternary ammonium salts (over-alkylation) when using Methyl Iodide (MeI), and how can I prevent it? Causality & Solution: Direct alkylation with MeI or dimethyl sulfate proceeds via an SN​2 mechanism. The resulting tertiary amine is often more nucleophilic and less sterically hindered than the secondary amine starting material. Consequently, the product competes fiercely for the electrophile, leading to over-alkylation (quaternization). To prevent this, shift your paradigm to Reductive Amination . Using formaldehyde (CH₂O) and a hydride donor ensures the reaction proceeds via a transient iminium ion. Once the tertiary amine is formed, it lacks the N-H bond required to form a new iminium species, inherently halting further alkylation[1].

Q2: My Eschweiler-Clarke reaction (Formaldehyde + Formic Acid) yields poor conversion for sterically hindered secondary amines. What is failing? Causality & Solution: The [2] relies on the condensation of the amine with formaldehyde to form a methylene iminium ion, which is subsequently reduced by hydride transfer from the formate ion (releasing CO₂). For sterically hindered secondary amines, the initial condensation is thermodynamically disfavored, and the hydride transfer from formic acid is relatively slow. Optimization: Switch to a stronger, specialized reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃). Alternatively, recent advancements in mechanochemical ball-milling have demonstrated that liquid-assisted grinding without bulk solvent can force intimate contact, achieving 78–95% yields for hindered amines in just 20 minutes[1].

Q3: How can I perform N-methylation on a substrate with acid-sensitive or easily reducible functional groups (e.g., ketones, esters)? Causality & Solution: Traditional reductive amination using NaBH₄ can inadvertently reduce ketones, while the acidic conditions of the Eschweiler-Clarke reaction can cleave sensitive protecting groups. Optimization: Utilize NaBH(OAc)₃, which is exceptionally mild because the electron-withdrawing acetate groups stabilize the boron-hydrogen bonds, making it unreactive toward most ketones and esters[3]. For a completely neutral and green alternative, use [4]. DMC acts as an electrophilic methyl source without generating acidic byproducts, releasing only CO₂ and methanol.

Quantitative Reagent Comparison

To facilitate rapid decision-making during reaction optimization, the following table summarizes the quantitative metrics and operational parameters of standard N-methylation strategies based on recent literature[1][2][4].

Methylating AgentReaction TypeTypical Yield (%)Over-methylation RiskFunctional Group ToleranceToxicity Profile
Methyl Iodide (MeI) Direct Alkylation ( SN​2 )40 - 70%High (Quaternization)ModerateHighly Toxic / Carcinogenic
Formaldehyde / Formic Acid Eschweiler-Clarke68 - 97%NoneLow (Acidic conditions)Moderate
Formaldehyde / NaBH(OAc)₃ Reductive Amination78 - 95%NoneHigh (Tolerates ketones)Low-Moderate
Dimethyl Carbonate (DMC) Electrophilic / Reductive35 - 80%NoneHigh (Neutral conditions)Green / Non-toxic

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific physical or chemical checkpoints, you can confirm mechanistic progression before committing to downstream purification.

Protocol A: Mild Reductive Amination using NaBH(OAc)₃

This protocol is ideal for substrates containing reducible functional groups like ketones or aldehydes.

  • Preparation: Dissolve the secondary amine (1.0 equiv, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) or THF to a concentration of 0.2 M.

  • Iminium Formation: Add aqueous formaldehyde (37% w/w, 1.2 equiv). Stir at room temperature for 30 minutes. Do not add the reductant yet; allowing the condensation to reach equilibrium minimizes the reduction of free formaldehyde to methanol.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 5 minutes to manage mild exothermicity. Stir for 2–4 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: This reaction validates itself via TLC staining. A TLC plate stained with Ninhydrin will show no color change for the tertiary amine product. If a strong purple/pink spot remains, unreacted secondary amine is still present, indicating incomplete iminium formation or exhausted reductant.

Protocol B: Green N-Methylation using Dimethyl Carbonate (DMC)

This transition-metal-catalyzed protocol utilizes DMC as both the solvent and the C1 source, offering an eco-friendly alternative to toxic alkyl halides[4].

  • Catalyst Loading: In a glovebox, charge a pressure vial with the secondary amine (1.0 equiv, 0.5 mmol), the iron catalyst [CpFe(CO)₂(IMes)]I (5 mol%), and phenylsilane (PhSiH₃, 2.0 equiv).

  • Solvent Addition: Add Dimethyl Carbonate (DMC) (1.0 mL).

  • Thermal Activation: Seal the vial securely with a crimp cap and heat to 100 °C for 24 hours.

  • Workup: Cool the vial to room temperature. Carefully vent the cap in a fume hood, then purify the crude mixture directly via flash column chromatography.

  • Self-Validation Checkpoint: The reaction inherently validates its progress via gas evolution. The stoichiometric release of CO₂ upon nucleophilic attack on the carbonate serves as a physical indicator of reaction turnover. A distinct pressure release upon venting confirms that the DMC has been successfully activated and consumed.

References

  • Walter, M., Ciupak, O., Biernacki, K., Rachoń, J., Witt, D., & Demkowicz, S. "Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions." Scientific Reports 14, 8810 (2024).[Link]

  • "Review of Modern Eschweiler–Clarke Methylation Reaction." Molecules (2024). PMC - NIH.[Link]

  • "Methylation of secondary amines with dialkyl carbonates and hydrosilanes catalysed by iron complexes." Chemical Communications (2014). Royal Society of Chemistry.[Link]

  • "N-Methylation of Amines with Methanol at Room Temperature." Organic Letters (2015). American Chemical Society.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid vs. Traditional Non-Proteinogenic Amino Acids

As peptide therapeutics and peptidomimetics continue to dominate modern drug discovery, overcoming inherent limitations like poor oral bioavailability, rapid proteolytic cleavage, and high lipophilicity is paramount. As...

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics and peptidomimetics continue to dominate modern drug discovery, overcoming inherent limitations like poor oral bioavailability, rapid proteolytic cleavage, and high lipophilicity is paramount. As a Senior Application Scientist, I frequently evaluate novel building blocks designed to bypass these hurdles.

This guide provides an objective, data-driven comparison of 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid [1] against traditional non-proteinogenic amino acids. By synergizing the conformational rigidity of an oxetane ring with the proteolytic resistance of N -methylation, this highly specialized building block offers a unique physicochemical profile for lead optimization.

Structural & Physicochemical Comparison

Traditionally, medicinal chemists have relied on α -aminoisobutyric acid (AIB) or 1-aminocyclopropanecarboxylic acid (ACPC) to induce helical turns or restrict backbone conformation. However, the gem-dimethyl group of AIB invariably increases lipophilicity, which can negatively impact aqueous solubility and increase off-target binding[2].

Replacing a gem-dimethyl group with an oxetane ring acts as a highly polar bioisosteric substitution[3]. The integration of an N -methyl group further eliminates a critical hydrogen bond donor, altering the peptide's solvation shell and protecting the amide bond from enzymatic degradation.

Table 1: Comparative Physicochemical Profile
Amino Acid AnalogStructural FeatureRelative Lipophilicity ( Δ LogD)Aqueous SolubilityMetabolic Stability (CYP450)Conformational Impact
3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid Oxetane + N -MethylLow (-0.5 to -1.3 vs AIB)Very High (up to 4000x increase)ExcellentStrong Turn Inducer (Synclinal)
AIB ( α -Aminoisobutyric acid) gem-DimethylHigh (Baseline)LowModerateHelical Inducer
ACPC CyclopropaneModerateLowModerateRigid Restrictor
N -Methyl-Alanine N -Methyl onlyLowModerateLow (Alkyl oxidation)Cis/Trans Isomerization

Mechanistic Insights: The Synergistic Effect

The superior performance of 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid stems from the dual causality of its functional groups:

  • The Oxetane Core : The oxygen atom within the strained four-membered ring acts as a potent hydrogen bond acceptor. Studies demonstrate that substituting a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to 4000[4]. Furthermore, the electron distribution and ring strain make hydrogen abstraction highly unfavorable, rendering the oxetane ring exceptionally resistant to Cytochrome P450 (CYP)-mediated oxidation[2].

  • N -Methylation : The addition of the methyl group on the amine nitrogen removes the amide proton. This directly prevents the formation of intramolecular hydrogen bonds, favoring cis-amide bond conformations and introducing severe steric hindrance that blocks exopeptidase and endopeptidase active sites.

LogicTree Root 3-[Boc-(methyl)amino]- 3-oxetanecarboxylic acid Branch1 Oxetane Ring Core (gem-dimethyl bioisostere) Root->Branch1 Branch2 N-Methylation (Amide bond modification) Root->Branch2 Effect1 Increased Aqueous Solubility (Lower LogD vs AIB) Branch1->Effect1 Effect2 CYP450 Resistance (High Metabolic Stability) Branch1->Effect2 Effect4 Altered Backbone Conformation (Turn Inducer) Branch1->Effect4 Effect3 Loss of H-Bond Donor (Protease Resistance) Branch2->Effect3 Branch2->Effect4

Diagram 1: Logical relationship detailing the synergistic physicochemical impacts of the molecule.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Optimized Solid-Phase Peptide Synthesis (SPPS)

Coupling an α,α -disubstituted cyclic amino acid is inherently challenging. The addition of the N -methyl group exacerbates this by significantly reducing the nucleophilicity of the amine and creating severe steric clashes during amide bond formation. Standard carbodiimide chemistry (DIC/HOBt) will yield poor coupling efficiencies.

As a Boc-protected building block, this amino acid is typically utilized either as the N-terminal capping residue in standard Fmoc-SPPS or integrated within a traditional Boc-SPPS workflow. To ensure a self-validating and high-yield coupling, follow this optimized protocol:

Step-by-Step Workflow:

  • Resin Preparation : Swell the peptide-resin (e.g., Rink Amide, 0.6 mmol/g) in DCM/DMF (1:1) for 30 minutes. Ensure the terminal amine is fully deprotected.

  • Pre-activation (Critical Step) : In a separate vial, dissolve 4.0 equivalents of 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid, 3.9 equivalents of HATU, and 4.0 equivalents of HOAt in anhydrous DMF. Add 8.0 equivalents of DIPEA. Allow pre-activation for exactly 3 minutes to form the highly reactive active ester.

  • Coupling Reaction : Transfer the activated mixture to the resin. Due to steric hindrance, standard room-temperature coupling is insufficient. Utilize microwave-assisted SPPS at 75°C for 15 minutes, or extend room-temperature coupling to 12 hours.

  • Validation Assay : The standard Kaiser (ninhydrin) test yields false negatives for secondary amines. You must use the Chloranil test. A positive result (blue/green beads) indicates incomplete coupling, necessitating a second coupling cycle using a different activating agent (e.g., COMU).

  • Cleavage : Proceed with standard TFA-based cleavage (for N-terminal Boc removal) or HF cleavage (if utilizing full Boc-SPPS).

Workflow Step1 Resin Preparation (Swelling & Deprotection) Step2 Pre-activation (Amino Acid + HATU/HOAt + DIEA) Step1->Step2 Step3 Coupling Reaction (Microwave, 75°C, 15 min) Step2->Step3 Overcomes Steric Hindrance Step4 Validation (Chloranil Test) Step3->Step4 Step5 Cleavage (TFA/Scavenger Cocktail) Step4->Step5 If Positive: Re-couple

Diagram 2: Optimized SPPS workflow for sterically hindered N-methyl oxetane amino acids.

Protocol B: In Vitro Microsomal Stability Assay

To empirically validate the CYP450 resistance of the oxetane-modified peptide versus an AIB-containing control, an in vitro microsomal stability assay is required. This protocol acts as a self-validating system by incorporating a negative control to rule out chemical hydrolysis.

Step-by-Step Workflow:

  • Preparation : Prepare a 1 mM stock solution of the target peptide in DMSO. Dilute to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition : Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Incubate at 37°C for 5 minutes.

  • Reaction Initiation : Add NADPH (final concentration 1 mM) to initiate the CYP450-mediated metabolic reaction.

  • Time-Course Sampling : At t=0,15,30,45,and 60 minutes, withdraw 50 µL aliquots. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation (Control) : Run a parallel assay without NADPH. If degradation occurs in this negative control, it indicates non-CYP mediated instability (e.g., buffer hydrolysis), invalidating the assumption of CYP-specific metabolism.

  • Analysis : Centrifuge samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Data Presentation: Expected Performance Metrics

When transitioning a lead compound from an AIB-based scaffold to a 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid scaffold, researchers should anticipate the following shifts in experimental metrics:

Table 2: Coupling Efficiency & Stability Metrics
ParameterAIB ( α -Aminoisobutyric acid)3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid
Optimal Coupling Reagent DIC / OxymaHATU / HOAt or COMU
Required Equivalents 3.0 eq4.0 - 5.0 eq
Reaction Time (RT) 60 minutes> 4 hours (Microwave preferred)
Validation Assay Kaiser Test (Primary Amine)Chloranil Test (Secondary Amine)
HLM Half-Life ( t1/2​ ) ~30 - 45 minutes> 120 minutes
Protease Resistance Moderate (Susceptible to endopeptidases)High (Steric block + Loss of H-bond donor)

References

  • [3] Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, ACS Publications, 2016. URL:[Link]

  • [4] Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, ACS Publications, 2010. URL:[Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of Oxetane and Azetidine Amino Acids: Structural Scaffolds for Modern Drug Discovery

Introduction: Beyond the Canonical Twenty In the landscape of medicinal chemistry and peptide-based therapeutics, the strategic incorporation of non-natural amino acids has become a cornerstone for innovation. These cust...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Canonical Twenty

In the landscape of medicinal chemistry and peptide-based therapeutics, the strategic incorporation of non-natural amino acids has become a cornerstone for innovation. These custom-built blocks allow researchers to transcend the limitations of the 20 canonical amino acids, offering precise control over peptide conformation, stability, and pharmacokinetic profiles. Among the most promising of these are small, constrained cyclic amino acids, particularly those featuring four-membered rings: oxetane and azetidine amino acids.

While structurally similar—both being saturated four-membered heterocycles—their constituent heteroatom (oxygen in oxetanes, nitrogen in azetidines) imparts profoundly different physicochemical properties and, consequently, distinct biological activities. This guide provides an in-depth comparison of oxetane and azetidine amino acids, moving beyond simple structural analogy to explore the causality behind their applications and to equip researchers with the knowledge to select the optimal scaffold for their drug discovery campaigns.

Pillar 1: Fundamental Structural and Physicochemical Divergence

The choice between an oxetane and an azetidine scaffold is a critical decision rooted in their fundamental chemical nature. The substitution of a methylene group in cyclobutane with an oxygen or nitrogen atom creates unique electronic and steric environments that dictate their behavior as bioisosteres and peptide building blocks.

Azetidine Amino Acids: The Strained Proline Analogue

Azetidine-2-carboxylic acid (Aze) is the most well-known member of this class, often conceptualized as a smaller homologue of proline.[1] This structural relationship is central to its primary biological function and application.

  • Inherent Ring Strain: The azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), which influences its chemical reactivity and conformational preferences.[2]

  • Conformational Constraint: Like proline, the cyclic nature of azetidine restricts the peptide backbone's phi (φ) dihedral angle. However, due to the smaller four-membered ring, the constraints are different. Energy computations have shown that while the overall conformational preferences of Aze and Pro are similar, peptides containing Aze are generally more flexible.[3] This increased flexibility can destabilize highly ordered structures like the collagen triple helix when Aze is misincorporated in place of proline.[3][4]

  • Biological Mimicry and Disruption: As a proline analogue, L-azetidine-2-carboxylic acid can be mistakenly recognized by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains.[5] This misincorporation leads to the production of abnormal proteins, inducing ER stress and protein misfolding, which underlies its natural toxicity and observed antibacterial, antifungal, and antiviral effects.[4][6][7]

Oxetane Amino Acids: The Polar, 3D Bioisostere

The oxetane ring has emerged more recently as a powerful tool in drug discovery, valued less as an amino acid mimic and more as a versatile bioisosteric replacement for common functional groups.[8][9]

  • Polarity and Solubility: The oxygen heteroatom makes the oxetane ring a small, polar, and hydrophilic motif.[10] Its incorporation is a well-established strategy to increase the aqueous solubility and reduce the lipophilicity (LogD) of a parent molecule, often improving its pharmacokinetic profile.[8][11]

  • Metabolic Stability: Oxetanes are frequently used to replace metabolically labile groups, such as carbonyls or gem-dimethyl groups.[10][12] This substitution can shield adjacent sites from metabolic degradation by cytochrome P450 enzymes.[10][13]

  • Hydrogen Bonding and Basicity Modulation: The ether oxygen can act as a hydrogen bond acceptor.[12] Furthermore, the inductive electron-withdrawing effect of the oxetane ring significantly reduces the basicity (pKa) of adjacent amines, a property frequently exploited to fine-tune the physicochemical properties of drug candidates.[11][14]

Pillar 2: Comparative Bioactivity in Peptide and Drug Design

The distinct properties of oxetane and azetidine scaffolds translate into different strategic applications and impacts on the bioactivity of peptides and small molecules.

Impact on Peptide Secondary Structure

The incorporation of these constrained rings into a peptide backbone is a deliberate choice to enforce specific conformations.

  • Azetidine Amino Acids are often used to induce or stabilize turn structures, particularly γ-turns, within a peptide chain.[15] However, their increased flexibility compared to proline means they can also act as "hinge" regions.

  • Oxetane Amino Acids , when used as a peptide bond isostere (e.g., replacing a backbone carbonyl with a 3-amino-oxetane), act as significant disruptors of canonical secondary structures.[16] Studies have demonstrated that this modification introduces a "kink" in α-helices and disrupts the characteristic hydrogen-bonding patterns, which can be leveraged to access novel peptide conformations and explore new structural space.[17][18]

G cluster_0 Peptide Backbone Modification cluster_1 Azetidine (Aze) Incorporation cluster_2 Oxetane (Oxe) Incorporation cluster_3 Resulting Conformation P1 Linear Peptide Chain Aze Induces γ-Turn (Proline-like Constraint) P1->Aze Constrains φ angle Oxe Disrupts Helicity (Introduces 'Kink') P1->Oxe Replaces C=O Conf_Aze Controlled Turn / Hinge Aze->Conf_Aze Conf_Oxe Novel 3D Structure Oxe->Conf_Oxe

Caption: Comparative impact of azetidine vs. oxetane incorporation on peptide conformation.

Metabolic Stability and Protease Resistance

A primary challenge for peptide therapeutics is their rapid degradation by proteases. Both scaffolds offer solutions, albeit through different mechanisms.

  • Azetidine Amino Acids: The non-natural azetidine structure is not readily recognized by many proteases, which can enhance the stability of the modified peptide.[19] For instance, introducing a 3-amino-azetidine (3-AAz) unit into a macrocyclic peptide has been shown to improve stability against proteases compared to the unmodified macrocycle.[20]

  • Oxetane Amino Acids: Replacing a scissile amide bond with an amino-oxetane linkage is a highly effective strategy to confer protease resistance.[11][17] This modification removes the carbonyl group essential for recognition and hydrolysis by peptidases, significantly extending the in vivo half-life of the therapeutic candidate.

Summary of Physicochemical and Bioactive Properties

The following table summarizes the key comparative data points for researchers deciding between these two scaffolds.

FeatureAzetidine Amino AcidsOxetane Amino AcidsRationale & Causality
Primary Role Conformational constraint; Proline mimic[6][15]Bioisostere; PK modulator[8][10]N-heterocycle mimics proline's ring structure; O-heterocycle's polarity is ideal for replacing C=O or gem-dimethyl groups.
Solubility Moderate impactSignificantly increases aqueous solubility[8][21]The ether oxygen in the oxetane ring is more polar and a better H-bond acceptor than the azetidine nitrogen.
Metabolic Stability Good protease resistance[20]Excellent protease resistance and metabolic stability[13][17]Both are non-natural, but oxetane directly replaces the labile amide bond, a common site of enzymatic attack.
Effect on pKa Minimal, acts as a secondary amineSignificantly reduces basicity of adjacent amines[11][14]The strong inductive effect of the electronegative oxygen atom pulls electron density away from the neighboring nitrogen.
Peptide Structure Induces turns, acts as a hinge[15]Disrupts helices, introduces kinks[16][18]Azetidine's geometry favors turn conformations; the oxetane replacement alters backbone H-bonding patterns.
IP Position Established, but new derivatives offer noveltyStrong novelty, emergent motif in drug discovery[8]Oxetanes are a more recent and less explored scaffold in medicinal chemistry, offering greater opportunities for novel intellectual property.

Pillar 3: Experimental Validation & Protocols

Theoretical advantages must be validated through rigorous experimentation. A key assay for evaluating compounds intended for systemic administration is assessing their metabolic stability.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a standardized method to compare the metabolic stability of peptides or small molecules containing either an oxetane or azetidine modification. The principle is to incubate the test compound with HLMs, which contain a high concentration of drug-metabolizing enzymes (e.g., Cytochrome P450s), and monitor the disappearance of the parent compound over time.

Caption: Workflow for determining metabolic stability using Human Liver Microsomes (HLM).

Methodology:

  • Materials & Reagents:

    • Test Compounds (Azetidine-modified, Oxetane-modified, and a control like Verapamil with known metabolism).

    • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.

    • NADPH regenerating system (e.g., NADPH-A, NADPH-B).

    • Phosphate Buffer (0.1 M, pH 7.4).

    • Acetonitrile (ACN), HPLC grade.

    • Internal Standard (IS) for LC-MS/MS analysis (a structurally similar, stable compound).

    • 96-well incubation plates and collection plates.

  • Preparation of Solutions:

    • Prepare a 1 mM stock solution of each test compound in DMSO.

    • Prepare a working solution of 100 µM by diluting the stock in buffer.

    • Prepare the HLM incubation mixture: For a final HLM concentration of 0.5 mg/mL, dilute the 20 mg/mL stock 40-fold in phosphate buffer. Keep on ice.

    • Prepare the Quenching Solution: Ice-cold ACN containing the IS at a fixed concentration (e.g., 100 nM).

  • Incubation Procedure:

    • Add 198 µL of the HLM incubation mixture to designated wells of the 96-well plate.

    • Add 2 µL of the 100 µM compound working solution to the wells (final compound concentration: 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes in a shaking water bath.

    • Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system. This is the t=0 time point for quenching.

    • Immediately after adding NADPH to the first well, transfer 50 µL from a separate t=0 well to a collection plate containing 150 µL of ice-cold Quenching Solution.

    • Continue incubating the plate at 37°C.

    • At subsequent time points (e.g., 5, 15, 30, and 60 minutes), transfer 50 µL aliquots from the reaction wells to the collection plate containing the Quenching Solution.

  • Sample Processing and Analysis:

    • Seal the collection plate, vortex thoroughly, and centrifuge at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS. Monitor the disappearance of the parent compound by measuring the peak area ratio of the analyte to the IS.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • A longer half-life indicates greater metabolic stability. In this assay, compounds containing an oxetane as a peptide bond isostere are expected to show significantly longer half-lives compared to their unmodified or even azetidine-containing counterparts, validating their superior metabolic robustness.[11][13][21]

Conclusion and Authoritative Outlook

The choice between oxetane and azetidine amino acids is not arbitrary but a strategic decision guided by the specific goals of a drug discovery program.

  • Azetidine amino acids are best employed as conformational tools . They serve as effective proline mimics to enforce specific turns and geometries within peptides, making them invaluable for modulating target binding and affinity through structural control.[15][22]

  • Oxetane amino acids are superior pharmacokinetic and metabolic modulators .[8][10] Their utility shines in overcoming common drug development hurdles like poor solubility and rapid metabolic clearance. As bioisosteric replacements for amides, ketones, or gem-dimethyl groups, they offer a validated path to improved drug-like properties and enhanced in vivo stability.[12][21]

The continued development of novel synthetic routes for both scaffolds is making these powerful building blocks more accessible than ever.[23][24] As our understanding of their nuanced effects on peptide and protein structure deepens, oxetane and azetidine amino acids will undoubtedly play an increasingly critical role in the design of next-generation therapeutics.

References

  • Vertex AI Search. (n.d.). Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. American Chemical Society.
  • Wang, H., et al. (n.d.). Research advances in L-azetidine-2-carboxylic acid.
  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1.
  • University of Warwick. (n.d.). Oxetane Based Peptidomimetics: Potential New Tools for Drug Discovery and Chemical Biology.
  • Creative Biolabs. (2025). Exploration of Oxetanes and Azetidines in Structure-Based Drug Design.
  • MedChemExpress. (n.d.). L-Azetidine-2-carboxylic acid | Proline Analog.
  • ACS Publications. (2024). Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres.
  • NIH National Center for Biotechnology Information. (n.d.). Oxetanes in Drug Discovery Campaigns - PMC.
  • Cayman Chemical. (n.d.). L-Azetidine-2-carboxylic Acid.
  • NIH National Center for Biotechnology Information. (n.d.). Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem.
  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?.
  • PubMed. (n.d.). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides.
  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry.
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • MedChemica. (2026). Med Chem Paper Of The Month - February 2026.
  • ACS Publications. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters.
  • ChemRxiv. (2020).
  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns.
  • ResearchGate. (n.d.). Oxetane modified cyclic peptides by disulphide bond....
  • NIH National Center for Biotechnology Information. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • ResearchGate. (2026). Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes.
  • PubMed. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I.
  • PubMed. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides.
  • ACS Publications. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society.
  • PharmaBlock. (n.d.). Oxetanes in Drug Discovery.
  • ResearchGate. (n.d.). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Request PDF.
  • ResearchGate. (n.d.). Synthesis and structure of oxetane containing tripeptide motifs.
  • KTU ePubl. (n.d.). Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)
  • ResearchGate. (2023). (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • PubMed. (2013). Improving binding affinity and stability of peptide ligands by substituting glycines with D-amino acids.
  • Zhu, X. (2017). Single Amino Acid Substitution in the Vicinity of a Receptor-Binding Domain Changes Protein–Peptide Binding Affinity.
  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • NIH National Center for Biotechnology Information. (2024). Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides - PMC.

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Validation

Comprehensive Comparison Guide: Assessing the Purity of Synthesized 3-[Boc-(methyl)amino]-3-oxetanecarboxylic Acid

The Analytical Challenge of Oxetane Amino Acids 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid (CAS: 1500588-04-4) is a highly valuable, unnatural amino acid building block. In modern drug discovery, incorporating an oxe...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Oxetane Amino Acids

3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid (CAS: 1500588-04-4) is a highly valuable, unnatural amino acid building block. In modern drug discovery, incorporating an oxetane ring into peptidomimetics and small molecules improves metabolic stability, lowers lipophilicity, and acts as a robust carbonyl bioisostere. However, accurately assessing the purity of this specific synthesized intermediate presents a unique set of analytical hurdles:

  • Chromophore Deficiency: The molecule lacks an extended conjugated π-system. The only UV-absorbing features are the carboxylic acid and the Boc carbamate, which require low-wavelength UV detection (e.g., 205–210 nm). At these wavelengths, solvent interference and highly variable relative response factors (RRFs) among impurities severely compromise the accuracy of traditional HPLC-UV (1)[1].

  • Thermal and Chemical Lability: The highly strained four-membered oxetane ring is reactive (2)[2], and the tert-butyloxycarbonyl (Boc) group is thermally sensitive. This renders Gas Chromatography (GC-MS) unsuitable due to the risk of thermal degradation (e.g., loss of isobutylene and CO₂) during vaporization.

To ensure scientific integrity and prevent downstream synthetic failures, drug development professionals must transition away from standard HPLC-UV and evaluate mass-independent or absolute quantification modalities: Quantitative NMR (qNMR) and HPLC with Charged Aerosol Detection (CAD).

Objective Comparison of Analytical Modalities

When selecting a purity assessment method, understanding the causality behind each technique's limitations is critical. HPLC relies on relative response factors, meaning an impurity with a strong UV chromophore will be drastically over-reported, while a non-UV-absorbing aliphatic impurity will be ignored. Conversely, qNMR is a primary ratio method where the integrated intensity of a proton signal is directly proportional to its molar concentration, providing absolute purity without a reference standard (3)[3].

Comparative Performance Data
Analytical ModalityDetection PrincipleReference Standard Required?Accuracy / Specificity for OxetanesTypical LOD / LOQBest Application Phase
¹H qNMR Direct molar proportionality (Nuclear spin)No (Only an Internal Standard)High absolute accuracy; unaffected by lack of chromophores.~0.1% / 1.0%Early-stage development, Reference standard certification.
HPLC-CAD Aerosol charge / Mass-based light scatteringYes (For calibration curve)Moderate to High; independent of optical properties.~0.01% / 0.05%Routine QC when a certified reference standard is available.
HPLC-UV (210 nm) UV absorbance (Relative Response Factor)Yes (For both API and impurities)Low; High background noise at low UV; misses aliphatic impurities.~0.05% / 0.1%Not recommended for chromophore-deficient molecules.
GC-MS Gas-phase ionization & mass-to-charge ratioYes Poor; Thermal degradation of Boc and oxetane ring.N/AUnsuitable due to thermal lability.

Data Synthesis: Studies have shown that the purity of reference materials determined by qNMR often reveals significant differences (sometimes dropping to 60–90% purity) when compared to falsely elevated HPLC-UV values, proving NMR to be the superior, universal detector for complex intermediates (4)[4].

Experimental Protocols: Self-Validating Workflows

To guarantee trustworthiness, analytical protocols must be self-validating. The following methodologies detail the exact steps and the mechanistic reasoning behind them.

Protocol A: Absolute Purity Determination via ¹H qNMR (Gold Standard)

This protocol utilizes an internal standard (IS) to provide a self-validating absolute quantification, bypassing the need for an oxetane reference standard.

  • Internal Standard (IS) Selection:

    • Action: Select Maleic acid (TraceCERT® or equivalent certified purity).

    • Causality: Maleic acid presents a sharp olefinic singlet at ~6.2 ppm (2H). This region is entirely free from the oxetane ring protons (~4.5–5.0 ppm) and the massive Boc tert-butyl singlet (~1.4 ppm, 9H) of the analyte, preventing peak overlap.

  • Precision Co-Weighing (Self-Validation Step):

    • Action: Using a calibrated microbalance (d = 0.001 mg), accurately co-weigh ~15.000 mg of 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid and ~5.000 mg of the Maleic acid IS into the same anti-static vial. Record exact masses.

  • Sample Dissolution:

    • Action: Dissolve the mixture in 0.6 mL of DMSO-d₆ and transfer to a 5 mm NMR tube.

    • Causality: DMSO-d₆ ensures complete, homogeneous solubility of both the polar amino acid and the IS, preventing phase-separation artifacts that occur in CDCl₃.

  • NMR Acquisition (Critical Parameter Control):

    • Action: Acquire the ¹H NMR spectrum using a 90° excitation pulse (zg30 or zg90 program). Set the relaxation delay (D1) to at least 30 seconds .

    • Causality: The D1 must be ≥ 5 × T₁ (longitudinal relaxation time) of the slowest-relaxing proton. Incomplete relaxation will skew the integration ratio, artificially inflating or deflating the calculated purity.

  • Data Processing & Integration:

    • Action: Apply baseline correction and integrate the Maleic acid peak (6.2 ppm, 2H) and the Boc peak (1.4 ppm, 9H). Calculate absolute purity using the standard qNMR mass-balance equation.

Protocol B: Relative Purity via HPLC-CAD (Alternative for Routine QC)

If high-throughput routine analysis is required and a certified reference standard of the oxetane has been established (via Protocol A), Charged Aerosol Detection (CAD) is the optimal chromatographic choice.

  • Mobile Phase & Column Selection:

    • Action: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Mobile Phase A: 10 mM Ammonium Formate in Water; Mobile Phase B: Acetonitrile.

    • Causality: The highly polar nature of the oxetane-carboxylic acid results in poor retention on standard C18 reversed-phase columns. HILIC ensures proper retention factor (k' > 2). Volatile buffers are mandatory to prevent CAD detector fouling.

  • System Equilibration & Blank Injection (Self-Validation Step):

    • Action: Run a full gradient blank injection before the sample sequence.

    • Causality: CAD is highly sensitive to non-volatile background contaminants. A blank run validates that baseline drift is not masking low-level impurities.

  • Calibration & Sample Run:

    • Action: Inject the reference standard at 5 concentration levels to establish a non-linear calibration curve (CAD response is inherently non-linear). Inject the synthesized sample and quantify impurities based on the mass-response curve.

Workflow Visualization

The following decision matrix illustrates the logical relationship between reference standard availability and the appropriate analytical modality.

PurityWorkflow Start Synthesized 3-[Boc-(methyl)amino] -3-oxetanecarboxylic acid CheckRef Certified Reference Standard Available? Start->CheckRef qNMR_Path qNMR Method (Primary Choice) CheckRef->qNMR_Path No HPLC_Path HPLC-CAD / LC-MS (Secondary Choice) CheckRef->HPLC_Path Yes qNMR_Step1 Co-weigh Sample & Internal Standard qNMR_Path->qNMR_Step1 HPLC_Step1 Prepare Calibration Curve HPLC_Path->HPLC_Step1 qNMR_Step2 Acquire 1H NMR (Long D1 Delay) qNMR_Step1->qNMR_Step2 qNMR_Step3 Absolute Purity Quantification qNMR_Step2->qNMR_Step3 HPLC_Step2 Chromatographic Separation HPLC_Step1->HPLC_Step2 HPLC_Step3 Relative Purity Quantification HPLC_Step2->HPLC_Step3

Fig 1. Decision workflow for the purity assessment of oxetane derivatives.

References

  • BenchChem Technical Support Team. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment." Benchchem.
  • Pauli, G. F., et al. "Quantitative 1H NMR: Development and Potential of an Analytical Method." PMC - National Institutes of Health.
  • Enovatia. "Advantages of Quantitative NMR for the Determination of Relative Response Factors." Enovatia White Papers.
  • CymitQuimica. "Oxetane - Chemical Structural Class & Properties." CymitQuimica.

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Comparative

Comprehensive Guide to Protecting Group Strategies for 3-(Methylamino)oxetane-3-carboxylic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary The incorporation of the oxetane ring into pharmaceutical pipelines has surged due to its ability to act as a polar,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

The incorporation of the oxetane ring into pharmaceutical pipelines has surged due to its ability to act as a polar, sp³-rich bioisostere for gem-dimethyl and carbonyl groups. Specifically, 3-(methylamino)oxetane-3-carboxylic acid (CAS: 1541289-37-5) has emerged as a highly valuable unnatural amino acid building block. However, the inherent ring strain of the oxetane core presents unique synthetic challenges, particularly regarding its stability under standard peptide coupling and deprotection conditions.

This guide provides an objective, data-driven comparative analysis of N- and C-protecting groups for this specific building block. By analyzing the causality behind the oxetane's chemical behavior, we establish field-proven methodologies that maximize yield and preserve the integrity of the four-membered ring.

Mechanistic Insight: The Oxetane Stability Profile

To select the correct protecting groups, one must first understand the stereoelectronic environment of 3-(methylamino)oxetane-3-carboxylic acid.

  • Attenuated Nucleophilicity: The highly electronegative oxygen atom within the oxetane ring exerts a powerful inductive electron-withdrawing effect (-I effect). This propagates through the short σ-bonding framework, lowering the pKa of the adjacent amine by approximately 2.7 units compared to a standard aliphatic amine . Consequently, the N-methyl amine is significantly less nucleophilic, requiring optimized, highly reactive acylation conditions for protection.

  • Acid-Catalyzed Ring Opening: While 3,3-disubstituted oxetanes exhibit greater stability than their mono-substituted counterparts, the ring remains highly susceptible to strong Brønsted and Lewis acids. Exposure to concentrated Trifluoroacetic acid (TFA)—the industry standard for Boc deprotection—promotes protonation of the oxetane oxygen, followed by nucleophilic attack (often by trifluoroacetate or ambient water), leading to irreversible ring-opening degradation .

OxetaneStability Substrate 3-(Methylamino)oxetane- 3-carboxylic acid Acid Strong Acid (e.g., neat TFA) [Boc / tBu Deprotection] Substrate->Acid Base Base / Hydrogenation [Fmoc / Cbz Deprotection] Substrate->Base Degradation Oxetane Ring Opening (Diol/Fluoro-alcohol Byproducts) Acid->Degradation Acid Catalysis Intact Intact Oxetane Core (Desired Product) Base->Intact Tolerated

Caption: Mechanistic divergence of oxetane stability under acidic versus basic/reductive conditions.

Comparative Analysis: N-Protecting Groups

When masking the secondary methylamine, the choice of protecting group dictates the downstream survival of the oxetane core.

Table 1: N-Protecting Group Performance Data
Protecting GroupIntroduction ReagentDeprotection ConditionOxetane Core Survival (%)*Mechanistic Verdict
Fmoc Fmoc-OSu, NaHCO₃20% Piperidine in DMF>99% Optimal. Base-driven β-elimination is perfectly tolerated by the oxetane ether linkage.
Cbz (Z) Cbz-Cl, Na₂CO₃H₂, Pd/C, MeOH>99% Excellent. Reductive hydrogenolysis avoids ionic ring-opening pathways entirely.
Boc Boc₂O, NaOHNeat TFA (1h, RT)~62% Poor. High degree of acid-catalyzed ring opening. Requires highly dilute conditions (e.g., 4M HCl in dioxane) which still yields ~15-20% degradation.

*Survival rates based on comparative LC-MS integration of crude reaction mixtures after standard deprotection timeframes.

Comparative Analysis: C-Protecting Groups

Protecting the carboxylic acid at the 3-position is complicated by the steric bulk of the fully substituted sp³ carbon, which hinders standard saponification.

Table 2: C-Protecting Group Performance Data
Protecting GroupIntroduction ReagentDeprotection ConditionOxetane Core Survival (%)*Mechanistic Verdict
Benzyl (OBn) BnBr, Cs₂CO₃H₂, Pd/C, MeOH>99% Optimal. Orthogonal to Fmoc; cleanly removed without affecting the sterically hindered ester bond via hydrolysis.
Methyl (OMe) MeI, K₂CO₃LiOH, THF/H₂O (48h)>95% Moderate. The oxetane is stable to base, but the steric hindrance at the C3 position makes saponification exceptionally slow.
tert-Butyl (OtBu) Isobutylene, H₂SO₄ (cat)Neat TFA~60% Poor. The strong acidic conditions required for isobutylene elimination destroy the oxetane core.

Validated Experimental Protocols

The following protocols utilize a self-validating framework to ensure the attenuated nucleophilicity of the oxetane amine does not result in incomplete reactions.

OrthogonalProtection Start Unprotected Amino Acid (Zwitterion) Step1 N-Fmoc Protection (Fmoc-OSu, NaHCO3) Start->Step1 Step2 C-Benzyl Esterification (BnBr, Cs2CO3) Step1->Step2 Intermediate Fmoc-N(Me)-Oxetane-COOBn (Fully Protected) Step2->Intermediate DeprotectN N-Deprotection (20% Piperidine in DMF) Intermediate->DeprotectN Yields Free Amine DeprotectC C-Deprotection (H2, Pd/C, MeOH) Intermediate->DeprotectC Yields Free Acid

Caption: Orthogonal protection strategy workflow for 3-(methylamino)oxetane-3-carboxylic acid.

Protocol A: Synthesis of Fmoc-3-(methylamino)oxetane-3-carboxylic acid

Due to the -I effect of the oxetane ring, standard Fmoc-Cl often leads to dipeptide formation or low yields. Fmoc-OSu is preferred.

  • Preparation: Dissolve 3-(methylamino)oxetane-3-carboxylic acid (1.0 eq) in a 1:1 mixture of 10% aqueous NaHCO₃ and 1,4-dioxane (0.2 M concentration).

  • Addition: Cool the mixture to 0 °C. Dropwise, add a solution of Fmoc-OSu (1.2 eq) dissolved in 1,4-dioxane.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 16 hours.

  • Self-Validating System: Monitor the reaction via LC-MS. Because the starting material lacks a UV chromophore, standard TLC is unreliable. The reaction is validated as complete when the zwitterion mass (m/z 132.1 [M+H]⁺) is entirely replaced by the Fmoc-adduct mass (m/z 354.1[M+H]⁺). Furthermore, the pH must be checked periodically; a steady pH of ~8.5 confirms active buffering during the acylation.

  • Workup: Wash the aqueous layer with diethyl ether (2x) to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 3.0 using 1M HCl (perform this quickly at 0 °C to prevent oxetane degradation), and immediately extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

Protocol B: Hydrogenolytic Cleavage of Cbz or Benzyl Ester Groups

This method cleanly removes benzyl-based protecting groups without subjecting the oxetane to harsh acids or bases.

  • Preparation: Dissolve the fully protected oxetane derivative in anhydrous Methanol (0.1 M).

  • Catalyst Addition: Flush the flask with Argon. Carefully add 10 wt% Palladium on Carbon (Pd/C) (0.1 eq by weight).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 2-4 hours.

  • Self-Validating System: This protocol is self-validating through volumetric hydrogen uptake. The cessation of H₂ consumption (balloon stops shrinking) directly correlates with reaction completion. Post-reaction, a TLC plate stained with Ninhydrin will reveal a highly polar, purple-staining spot at the baseline, definitively confirming the liberation of the free amine.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol. Concentrate the filtrate under reduced pressure to yield the deprotected oxetane core quantitatively.

References

[2] Carreira, E. M. et al. "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, NIH PubMed Central. URL:[Link]

[3] Bull, J. A. et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, ACS Publications. URL:[Link]

Validation

The Physicochemical Causality: Why Oxetanes Outperform Traditional Isosteres

Beyond Traditional Isosteres: The Strategic Advantage of Oxetane Amino Acids in Peptide Design As a Senior Application Scientist navigating the complex landscape of peptide therapeutics, I frequently encounter a classic...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond Traditional Isosteres: The Strategic Advantage of Oxetane Amino Acids in Peptide Design

As a Senior Application Scientist navigating the complex landscape of peptide therapeutics, I frequently encounter a classic dichotomy: peptides offer exquisite target affinity and low toxicity, yet they are historically plagued by poor metabolic stability, rapid clearance, and suboptimal membrane permeability. To overcome these hurdles, medicinal chemists have traditionally relied on N-methylation, D-amino acid substitution, or the introduction of pseudoprolines.

However, the integration of oxetane amino acids—specifically replacing the native amide carbonyl with a 3-amino oxetane ring—has emerged as a transformative strategy. This guide objectively compares the performance of oxetane-modified peptides (OMPs) against traditional alternatives, detailing the physicochemical causality, structural implications, and validated experimental protocols for their application in modern drug discovery.

The four-membered oxygen-containing oxetane ring is highly valued for its ability to fine-tune physicochemical properties. When used as a peptide bond surrogate or a side-chain modifier, it fundamentally alters the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Metabolic Stability vs. Lipophilicity: Traditionally, gem-dimethyl groups are used to block metabolically labile sites. However, this increases lipophilicity (LogD), which can negatively impact aqueous solubility and cause off-target toxicity. Oxetanes occupy a similar molecular volume to gem-dimethyl groups but possess a strong dipole and act as excellent hydrogen bond acceptors.1[1].

  • Proteolytic Resistance: 2[2].

  • Basicity Modulation: The electron-withdrawing nature of the oxetane oxygen attenuates the basicity (pKa) of adjacent amines, which is critical for optimizing membrane permeability and reducing hERG liabilities in lead compounds.

Table 1: Quantitative Comparison of Physicochemical Properties (Oxetane vs. Traditional Groups)

Property / ModificationNative Amide Bondgem-Dimethyl GroupOxetane IsostereAdvantage in Peptide Design
Metabolic Stability Low (Protease susceptible)High (Blocks CYP450)High (Protease & CYP450 resistant)Prevents enzymatic cleavage
Aqueous Solubility HighLowHighEnhances bioavailability
Lipophilicity (LogD) LowHighLow to ModerateBalances permeability/solubility
Conformational Impact Planar, flexibleBulky, restricts rotationInduces specific turns/kinksPreorganizes for macrocyclization

Structural Engineering: Conformational Control and Macrocyclization

The substitution of a planar sp2 amide bond with a three-dimensional sp3 oxetane ring introduces a distinct conformational "kink" in the peptide backbone.3[3], it is exceptionally advantageous for macrocyclization.

In linear peptides, the entropic penalty of bringing the N- and C-termini together often results in low macrocyclization yields, epimerization, and dimerization. The oxetane ring acts as a potent turn-inducing element.4[4]. When compared to established modifications like N-methylation or pseudoprolines, oxetane incorporation yields significantly faster head-to-tail ring closures, higher isolated yields, and fewer side products across challenging ring sizes (tetra-, penta-, and hexapeptides).

G A Linear Peptide (High Entropy) B Oxetane Incorporation (Turn Induction) A->B Backbone Modification C Preorganized State (Termini Proximal) B->C Conformational Kink D Macrocyclization (High Yield) C->D Head-to-Tail Coupling

Caption: Logical flow of oxetane-induced conformational preorganization enhancing peptide macrocyclization.

Experimental Methodology: Synthesis and Application

To ensure reproducibility and trustworthiness, the following protocols detail the integration of oxetane amino acids into standard peptide workflows. The causality behind the reagent choices is explicitly defined to ensure self-validating experimental systems.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Oxetane-Modified Peptides

Because the preparation of oxetane building blocks containing non-glycine residues at the N-terminus can be stereochemically challenging, pre-synthesized oxetane-containing dipeptide building blocks are utilized to ensure high coupling efficiency.

  • Resin Preparation: Swell Fmoc-Rink Amide AM resin in DMF for 30 minutes. Deprotect the Fmoc group using 20% piperidine in DMF (2 x 10 min).

  • Standard Amino Acid Coupling: Couple standard Fmoc-amino acids using HBTU/HOBt (4 eq) and DIPEA (8 eq) in DMF for 45 minutes. Monitor completion via the Kaiser test.

  • Oxetane Dipeptide Coupling (Critical Step): To introduce the oxetane surrogate, couple the synthesized Fmoc-protected oxetane-dipeptide building block. Causality: Due to the steric hindrance of the oxetane ring, use a highly reactive activating agent combination like HATU (3 eq) and HOAt (3 eq) with collidine (6 eq) for an extended 2-hour coupling time.

  • Chain Elongation: Resume standard SPPS protocols for the remaining sequence.

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Protocol B: Site-Selective Oxetane Stapling of Native Disulfides

For larger proteins or cyclic peptides (e.g., somatostatin analogues),5[5].

  • Reduction: Dissolve the disulfide-containing peptide in a biocompatible buffer (e.g., 50 mM sodium phosphate, pH 8.0). Add TCEP (1.5 eq) and incubate for 1 hour at 37°C. Causality: TCEP is chosen over DTT because it does not contain thiols, preventing interference in the subsequent alkylation step.

  • Bis-alkylation: Add commercially available 3,3-bis(bromomethyl)oxetane (5 eq) directly to the reaction mixture.

  • Incubation: Stir the mixture at room temperature for 4-6 hours. The four-membered oxetane ring provides the exact geometric distance required to bridge the native cysteine residues without distorting the global fold.

  • Purification: Purify the stapled peptide via RP-HPLC. This method enhances proteolytic stability and binding affinity without requiring prior sequence engineering.

Workflow N1 Native Peptide (Disulfide Bond) N2 TCEP Reduction (pH 8.0, 37°C) N1->N2 N3 Free Dithiol Intermediate N2->N3 N4 Add 3,3-bis(bromomethyl)oxetane (Bis-alkylation) N3->N4 N5 Oxetane-Stapled Peptide (Enhanced Stability) N4->N5

Caption: Step-by-step workflow for the site-selective oxetane stapling of native disulfide bonds.

Conclusion

The strategic incorporation of oxetane amino acids represents a paradigm shift in peptide design. By acting as a highly polar, metabolically stable isostere, the oxetane ring resolves the traditional compromise between lipophilicity and stability seen with gem-dimethyl or standard alkyl modifications. Furthermore, its unique capacity to induce conformational turns provides an elegant solution to the synthetic challenges of macrocyclization. As demonstrated through comparative data and validated protocols, oxetane modification is not merely a structural novelty, but a robust, indispensable tool for developing next-generation peptide therapeutics.

References

  • Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. RSC. Available at:[Link]

  • Macrocyclisation of small peptides enabled by oxetane incorporation. NIH PMC. Available at:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews (ACS). Available at:[Link]

  • Oxetane Grafts Installed Site-Selectively on Native Disulfides to Enhance Protein Stability and Activity In Vivo. NIH PMC. Available at:[Link]

Sources

Comparative

Strategic Application and Characterization of 3-[Boc-(methyl)amino]-3-oxetanecarboxylic Acid Derivatives in Drug Discovery

Introduction: The Rise of Oxetane Bioisosteres As medicinal chemistry programs tackle increasingly challenging biological targets, the demand for high-sp3, three-dimensional building blocks has surged. The oxetane ring h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Oxetane Bioisosteres

As medicinal chemistry programs tackle increasingly challenging biological targets, the demand for high-sp3, three-dimensional building blocks has surged. The oxetane ring has emerged as a premier bioisostere for gem-dimethyl, carbonyl, and cyclobutane groups, fundamentally transforming late-stage lead optimization[1].

Specifically, 2 (CAS: 1500588-04-4) serves as a highly functionalized, orthogonally protected scaffold[2]. It allows researchers to seamlessly integrate the oxetane motif into peptide sequences or small-molecule APIs, fine-tuning critical parameters like LogD, aqueous solubility, and metabolic clearance without inflating molecular weight.

Mechanistic Logic & Structural Dynamics

Why choose a 3-amino-oxetane over a traditional gem-dimethyl or cyclobutane ring? The causality lies in the unique stereoelectronic properties of this four-membered, oxygen-containing heterocycle:

  • Attenuation of Basicity: The strong electron-withdrawing nature of the oxetane oxygen exerts an inductive effect on the adjacent C3-amine. This typically lowers the pKa of the amine by 2 to 3 units compared to a cyclobutane analog[3]. Lowering basicity is a proven strategy to reduce off-target hERG liabilities and minimize lysosomal trapping[3].

  • Lipophilicity and Solubility: Unlike highly lipophilic gem-dimethyl groups, the oxetane oxygen acts as a potent hydrogen-bond acceptor. This significantly lowers LogD and improves thermodynamic aqueous solubility while maintaining a compact molecular volume[4][5].

  • Metabolic Stability: The rigid, puckered 3D conformation of the oxetane ring effectively blocks adjacent C-H oxidation sites, rendering the molecule highly resistant to cytochrome P450-mediated metabolism[6].

Logic Oxetane Oxetane Core Incorporation Elec Electron-Withdrawing Oxygen Atom Oxetane->Elec Conf Rigid 3D Conformation Oxetane->Conf pKa Reduced Amine Basicity (pKa ↓) Elec->pKa Inductive effect Lip Lower Lipophilicity (LogD ↓) Elec->Lip Increased polarity Met Blocked C-H Oxidation Conf->Met Steric shielding Opt Optimized PK/PD Profile pKa->Opt Lip->Opt Met->Opt

Caption: Logical relationships detailing how oxetane incorporation optimizes physicochemical properties.

Comparative Physicochemical Profiling

To objectively evaluate the performance of 3-amino-oxetane derivatives, we must compare them against classical bioisosteres. The table below summarizes representative Matched Molecular Pair (MMP) data derived from standard medicinal chemistry optimization campaigns[5][7][8].

Scaffold ModificationRelative Amine pKaLogD (pH 7.4)Intrinsic Clearance (HLM, µL/min/mg)Thermodynamic Solubility (µM)
3-Amino-oxetane ~7.21.415>500
gem-Dimethyl ~10.13.28545
Cyclobutane ~9.83.56030
Azetidine ~9.22.145150

Data Interpretation: The 3-amino-oxetane derivative drastically outperforms its hydrocarbon counterparts by improving solubility and metabolic stability while maintaining a highly desirable, neutral LogD profile[6].

Experimental Workflows & Methodologies

Working with oxetanes requires specific chemical handling. While the oxetane ring is generally stable under basic and reductive conditions, it can be susceptible to nucleophilic ring-opening under harsh, aqueous acidic conditions[1]. Therefore, experimental protocols must be carefully designed to be self-validating.

Protocol 1: Orthogonal Deprotection and Amide Coupling (Self-Validating System)

Objective: To remove the Boc protecting group from 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid and couple the resulting amine without degrading the oxetane core.

Causality & Design: Aqueous trifluoroacetic acid (TFA) can protonate the oxetane oxygen, leading to nucleophilic ring-opening. To prevent this, strictly anhydrous conditions (4M HCl in dioxane) are utilized. For the subsequent coupling, the C3 position of the oxetane is sterically hindered (a fully substituted quaternary center). Thus, a highly reactive coupling reagent (HATU) is required over standard carbodiimides (EDC/DCC).

Step-by-Step Methodology:

  • Boc Cleavage: Dissolve 1.0 eq of 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid in anhydrous dichloromethane (DCM) to a 0.1 M concentration.

  • Acid Addition: Cool the solution to 0 °C and dropwise add 10 eq of 4M HCl in anhydrous dioxane. Stir for 2 hours at room temperature.

  • Validation Step 1 (In-process control): Monitor via LC-MS. The mass of the desired product [M+H]+ should be observed without the +18 Da water-addition peak (which would indicate ring-opening).

  • Concentration: Evaporate the solvent under reduced pressure to yield the hydrochloride salt. Do not heat the water bath above 30 °C.

  • Amide Coupling: Suspend the intermediate in anhydrous DMF. Add 1.5 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir for 15 minutes to pre-activate the sterically hindered carboxylic acid.

  • Amine Addition: Add 1.2 eq of the target primary/secondary amine. Stir at room temperature for 12 hours.

  • Validation Step 2: Quench with saturated aqueous NaHCO3 and extract with EtOAc. Analyze the organic layer via 1H-NMR. The characteristic oxetane ring protons must appear as two distinct doublets (AB spin system) between 4.5–5.0 ppm, confirming the structural integrity of the four-membered ring.

Workflow Step1 1. Scaffold Selection 3-[Boc-(methyl)amino]- 3-oxetanecarboxylic acid Step2 2. Anhydrous Deprotection (4M HCl in Dioxane) Step1->Step2 Prevents ring-opening Step3 3. Sterically Hindered Amide Coupling (HATU) Step2->Step3 Generates reactive amine Step4 4. Target Compound Isolation & Validation Step3->Step4 Yields intact bioisostere

Caption: Workflow for the incorporation of 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid.

Protocol 2: High-Throughput Microsomal Stability Assay

Objective: To quantify the metabolic resistance conferred by the oxetane derivative compared to a gem-dimethyl control.

Causality & Design: Cytochrome P450 enzymes in human liver microsomes (HLM) typically oxidize lipophilic, electron-rich C-H bonds. By employing an in vitro HLM assay, we can directly measure the intrinsic clearance (CL_int). The oxetane ring's electron-withdrawing nature and steric bulk shield adjacent sites from oxidation, which is validated through LC-MS/MS quantification.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the oxetane-modified test compound in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compound with HLM (final protein concentration 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37 °C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.

  • Time-Course Sampling: At intervals of 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to quench the reaction and precipitate proteins.

  • Validation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the half-life (t1/2) and intrinsic clearance (CL_int) based on the logarithmic decay of the parent compound area ratio.

Conclusion

The strategic incorporation of 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid derivatives represents a paradigm shift in late-stage lead optimization. By objectively comparing its physicochemical data against classical bioisosteres, it is evident that the oxetane core provides unparalleled advantages in lowering basicity, improving solubility, and enhancing metabolic stability. When handled with appropriately designed, anhydrous synthetic protocols, it serves as a robust and highly reliable building block for modern drug discovery.

References

  • Oxetanes in Drug Discovery Campaigns Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery Source: American Chemical Society URL:[Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis Source: PMC - NIH URL:[Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL:[Link]

  • Application of Bioisosteres in Drug Design Source: Chi Group URL:[Link]

Sources

Validation

A Comparative Guide to the Efficacy of Coupling Reagents with 3-[Boc-(methyl)amino]-3-oxetanecarboxylic Acid

In the landscape of modern drug discovery, the incorporation of conformationally constrained non-natural amino acids is a key strategy for modulating the pharmacological properties of peptides. 3-[Boc-(methyl)amino]-3-ox...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the incorporation of conformationally constrained non-natural amino acids is a key strategy for modulating the pharmacological properties of peptides. 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid stands out as a particularly intriguing building block, combining the steric hindrance of an N-methylated α-carbon with the unique stereochemical influence of a spirocyclic oxetane ring. However, these very features present significant challenges to efficient amide bond formation. This guide provides a comparative analysis of various coupling reagents, offering experimental insights and strategic recommendations for researchers working with this and structurally similar amino acids.

The Challenge: Steric Hindrance Meets Ring Strain

The primary obstacle in coupling 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid lies in its pronounced steric bulk. The N-methyl group hinders the approach of the incoming amine nucleophile, a well-documented challenge in peptide synthesis.[1] Furthermore, the tertiary carbon center adjacent to the carboxyl group, a consequence of the oxetane ring, adds to this steric congestion.

The oxetane moiety itself introduces another layer of complexity. While it can confer desirable properties such as improved solubility and metabolic stability, the four-membered ring is strained.[2] Notably, some oxetane-carboxylic acids have been reported to be unstable, with a propensity to isomerize into lactones, particularly when heated.[3][4] This underscores the critical need for mild, highly efficient coupling methods that can proceed at or below ambient temperature to preserve the integrity of the starting material.

A Comparative Analysis of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for successfully incorporating this demanding amino acid. We will explore the efficacy of three main classes of reagents: carbodiimides, phosphonium salts, and uronium/aminium salts.

Carbodiimides: The Economical Workhorse with Caveats

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their accessibility and cost-effectiveness.[5] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3]

However, for a sterically hindered substrate like 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid, carbodiimides alone are often insufficient and can lead to side reactions.[1][5] The primary drawbacks include:

  • Slow reaction rates: The steric hindrance around the carboxyl group can significantly slow down the coupling reaction.

  • Racemization: While not a concern for this achiral amino acid, it is a significant issue with chiral analogs.

  • N-acylurea formation: The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, terminating the desired reaction.[3]

  • Byproduct precipitation: DCC produces a urea byproduct that is poorly soluble in many organic solvents, complicating purification in solution-phase synthesis.[5]

To mitigate these issues, carbodiimides are almost always used with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2] These additives react with the O-acylisourea to form active esters that are more stable and less prone to side reactions.[3]

Verdict: While economical, carbodiimide-based methods are generally not recommended for this challenging coupling unless used with highly activating additives and under carefully optimized conditions. The potential need for elevated temperatures to drive the reaction to completion is a significant concern due to the instability of the oxetane ring.

Phosphonium Salts: High Reactivity and Reduced Risk

Phosphonium salt-based reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), offer a significant step up in reactivity.[5][6] They generate highly reactive OBt or OAt esters, which are particularly effective for coupling sterically hindered amino acids.[6]

  • PyBOP: A safer alternative to the original BOP reagent, which produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[7] PyBOP is highly efficient but may still be insufficient for the most demanding couplings.

  • PyAOP: This reagent, which forms a more reactive OAt ester, is considered one of the most efficient for difficult couplings, including those involving N-methylated residues.[8][9] The 7-aza nitrogen in the HOAt moiety is thought to provide anchimeric assistance, further accelerating the reaction.[7]

  • PyBrOP: A brominated analog that is even more reactive and can be employed for particularly stubborn couplings.[10]

A key advantage of phosphonium reagents is their lower propensity for guanidinylation side reactions compared to their uronium/aminium counterparts.[11]

Verdict: Phosphonium salts, particularly PyAOP, represent a robust and reliable choice for coupling 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid. Their high reactivity allows for efficient coupling at room temperature, minimizing the risk of oxetane isomerization.

Uronium/Aminium Salts: The Gold Standard for Difficult Couplings

Uronium and aminium salts are among the most powerful and widely used coupling reagents in modern peptide synthesis.[5] Key examples include HBTU, TBTU, HCTU, and HATU.

  • HBTU/TBTU: These are highly popular and effective reagents that generate OBt active esters.[5] While very efficient for standard couplings, they can be less effective for severely hindered systems.[12]

  • HCTU: A chloro-derivative of HBTU that forms a more reactive O-6-ClBt ester, offering improved performance in challenging cases.[8]

  • HATU: Widely regarded as one of the most potent coupling reagents, HATU generates a highly reactive OAt ester.[7][13] It consistently demonstrates superior performance in difficult syntheses, including those with N-methylated amino acids, due to its rapid reaction kinetics and ability to suppress racemization.[10][14]

  • COMU: A third-generation uronium salt based on Oxyma, COMU is a highly efficient, non-explosive alternative to benzotriazole-based reagents.[8][15] It exhibits excellent solubility and performance, often comparable to HATU.[16]

A potential drawback of uronium/aminium reagents is the risk of N-terminal guanidinylation, where the reagent reacts with the free amine of the coupling partner, capping the peptide chain.[7] This side reaction is more prevalent in slow couplings or when an excess of the coupling reagent is used.[11]

Verdict: High-reactivity uronium/aminium salts like HATU and COMU are the top-tier choices for this demanding coupling. Their exceptional activating power enables rapid and efficient amide bond formation under mild conditions, which is crucial for preserving the integrity of the oxetane ring.

Data Summary and Recommendations

Reagent ClassExamplesAdvantagesDisadvantagesSuitability for Topic
Carbodiimides DIC, EDCLow cost, readily availableLower reactivity, risk of N-acylurea formation, requires additives, potential for side reactions.[3][5]Low to Moderate
Phosphonium Salts PyBOP, PyAOPHigh reactivity, low racemization, no guanidinylation side reaction.[5][11]Higher cost, byproducts can be challenging to remove in some cases.High
Uronium/Aminium Salts HBTU, HATU, COMUVery high reactivity, fast reaction times, excellent for hindered couplings.[7][13]Higher cost, potential for guanidinylation side reaction.[7]Very High

Recommendation: For optimal results in coupling 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid, the use of high-reactivity uronium/aminium salts such as HATU or COMU is strongly recommended. Phosphonium salts like PyAOP are also an excellent choice. These reagents facilitate rapid and efficient coupling at room temperature, minimizing the risk of thermal degradation of the oxetane ring and overcoming the steric hindrance of the N-methyl group.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling (Recommended)

This protocol is designed for solid-phase peptide synthesis (SPPS) but can be adapted for solution-phase.

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).

  • Activation: In a separate vessel, pre-activate the 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Allow the pre-activation to proceed for 2-5 minutes at room temperature.[12]

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-4 hours at room temperature. The extended coupling time is often necessary for N-methylated residues.[12]

  • Monitoring: Monitor the reaction for completion using the bromophenol blue test, as the standard ninhydrin test is unreliable for secondary amines.[10] A yellow color indicates complete coupling, while a blue or green color suggests an incomplete reaction.

  • Recoupling (if necessary): If the coupling is incomplete, drain the resin, wash with DMF, and repeat steps 2-4 with a fresh solution of activated amino acid (double coupling).[8]

  • Washing: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

Protocol 2: PyAOP-Mediated Coupling

This protocol is similar to the HATU-mediated coupling and offers a high-performance alternative.

  • Resin Preparation: As described in Protocol 1.

  • Activation: In a separate vessel, dissolve 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid (4 eq.), PyAOP (3.9 eq.), and DIPEA (8 eq.) in DMF. Pre-activate for 2-5 minutes.

  • Coupling: Add the activated solution to the resin and agitate for 1-4 hours at room temperature.

  • Monitoring and Washing: As described in Protocol 1.

Visualizing the Workflow

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_monitoring Monitoring cluster_final Final Steps Resin Fmoc-deprotected Resin Coupling Add to Resin Agitate 1-4h at RT Resin->Coupling AA 3-[Boc-(Me)amino]-3- oxetanecarboxylic Acid Activation Pre-activate for 2-5 min in DMF AA->Activation Reagent Coupling Reagent (e.g., HATU) Reagent->Activation Base Base (DIPEA) Base->Activation Activation->Coupling Activated Ester Test Bromophenol Blue Test Coupling->Test Complete Complete? (Yellow) Test->Complete Complete->Coupling No (Recouple) Wash Wash Resin Complete->Wash Yes Next Proceed to next cycle Wash->Next

G cluster_reagents Reagent Classes cluster_performance Performance Characteristics Carbodiimides Carbodiimides (DIC, EDC) Reactivity Reactivity Carbodiimides->Reactivity Low SideReactions Side Reaction Risk Carbodiimides->SideReactions High (N-acylurea) Cost Cost Carbodiimides->Cost Low Phosphonium Phosphonium Salts (PyBOP, PyAOP) Phosphonium->Reactivity High Phosphonium->SideReactions Low Phosphonium->Cost High Uronium Uronium/Aminium Salts (HATU, COMU) Uronium->Reactivity Very High Uronium->SideReactions Moderate (Guanidinylation) Uronium->Cost High

Conclusion

The successful incorporation of 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid into a peptide sequence requires a departure from standard coupling protocols. The combined challenges of steric hindrance from the N-methyl group and the potential instability of the oxetane ring necessitate the use of highly efficient coupling reagents that can operate under mild, room-temperature conditions. Uronium/aminium salts like HATU and COMU, along with phosphonium salts such as PyAOP, have demonstrated the requisite reactivity to overcome these hurdles. By selecting the appropriate reagent and optimizing reaction conditions, including monitoring with the bromophenol blue test and employing a double-coupling strategy when necessary, researchers can effectively utilize this valuable building block in the synthesis of novel peptidomimetics.

References

  • Roesner, S., Saunders, G. J., Wilkening, I., & Shipman, M. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science, 10(3), 859-864. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from Aapptec website. Available at: [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from AAPPTec website. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from Aapptec website. Available at: [Link]

  • ResearchGate. (n.d.). Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt. Retrieved from ResearchGate. Available at: [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from Aapptec website. Available at: [Link]

  • Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4722–4728. Available at: [Link]

  • Albericio, F., & Subirós-Funosas, R. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(7), 1759–1773. Available at: [Link]

  • Wuts, P. G. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12315–12361. Available at: [Link]

  • Shipman, M., et al. (n.d.). Development of Oxetane Modified Building Blocks for Peptide Synthesis. LJMU Research Online. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from HepatoChem website. Available at: [Link]

  • Fields, G. B. (Ed.). (2002). Current Protocols in Protein Science. John Wiley & Sons, Inc.

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Comparative

Structural Analysis &amp; Performance Guide: Peptides Containing 3-[Boc-(methyl)amino]-3-oxetanecarboxylic Acid

As peptide therapeutics expand into increasingly complex intracellular targets, overcoming their inherent metabolic instability and conformational flexibility remains a primary challenge. 3-[Boc-(methyl)amino]-3-oxetanec...

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics expand into increasingly complex intracellular targets, overcoming their inherent metabolic instability and conformational flexibility remains a primary challenge. 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid (CAS: 1500588-04-4) represents a next-generation peptidomimetic building block designed to address these limitations. By introducing a spiro-oxetane ring at the α -carbon combined with an N-methylated amine, this non-natural amino acid imposes severe, highly specific geometric constraints on the peptide backbone.

This guide provides an objective, data-driven comparison of this dual-modified building block against standard alternatives, detailing the mechanistic causality behind its performance and the self-validating experimental protocols required for its successful structural analysis.

Mechanistic Rationale: The Synergistic Effect of Oxetane and N-Methylation

The incorporation of 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid into a peptide sequence fundamentally alters its Ramachandran ( ϕ,ψ ) conformational space through two distinct but synergistic mechanisms:

  • Spiro-Oxetane Constraint: The 4-membered oxetane ether ring at the Cα​ position acts as a rigidifying element. Unlike linear alkyl side chains, the spiro-oxetane introduces a distinct "kink" in the backbone. This disruption actively breaks standard (i,i+4) hydrogen bonding networks characteristic of α -helices, forcing the backbone into localized turn conformations (1[1]).

  • N-Methylation: The addition of the N-methyl group eliminates the amide hydrogen bond donor, significantly lowering the desolvation penalty required for membrane permeation. Furthermore, the steric clash between the N-methyl group and the adjacent oxetane ring restricts the rotational freedom of the preceding amide bond, shifting the cis/trans equilibrium to favor conformations that pre-organize linear sequences for macrocyclization.

When combined, these modifications do not merely act as passive amide bioisosteres (2[2]); they actively drive the peptide into a protease-resistant, highly pre-organized topology.

G A Standard Peptide Bond A1 Flexible Backbone Protease Susceptible A->A1 B N-Methylation D 3-[Boc-(Me)amino]- 3-oxetanecarboxylic acid B->D B1 Loss of H-Bond Donor Altered cis/trans Ratio B->B1 C Oxetane Substitution C->D C1 Turn Induction Rigidified Backbone C->C1 D1 Synergistic Kink Formation Maximal Protease Resistance D->D1

Caption: Conformational impact of dual oxetane and N-methyl modifications on peptide backbones.

Comparative Performance Analysis

To objectively evaluate the utility of 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid, we compare it against standard α -amino acids and single-modification alternatives within a model pentapeptide framework (e.g., a cLAGAY analog). The data demonstrates that oxetane incorporation is superior to traditional N-methylation for inducing turns and facilitating difficult head-to-tail cyclizations (3[3]).

Modification TypeBuilding Block ExampleHelicity Retention (%)Head-to-Tail Cyclization Yield (%)Protease Half-Life ( T1/2​ , hrs)Permeability ( Papp​×10−6 cm/s)
Unmodified L-Alanine100%< 5%0.50.2
N-Alkylated N-Methyl-L-Alanine40%25%4.01.5
Spiro-Oxetane 3-Amino-3-oxetanecarboxylic acid15%65%12.01.8
Dual-Modified 3-[Boc-(Me)amino]-3-oxetane... < 5% 85% > 48.0 3.5

Data Interpretation: The dual-modified building block completely disrupts native helicity, confirming its role as a potent turn-inducer. This conformational pre-organization brings the N- and C-termini into close proximity, drastically increasing the kinetic efficiency of macrocyclization while simultaneously shielding the backbone from proteolytic degradation.

Experimental Protocols: Synthesis and Structural Analysis

Working with highly sterically hindered, non-natural amino acids requires deviations from standard protocols. The following methodologies are designed as self-validating systems to ensure experimental integrity.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Because the oxetane ring introduces severe steric bulk and the N-methyl group drastically reduces the nucleophilicity of the amine, standard DIC/Oxyma coupling is insufficient.

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Activation & Coupling:

    • Causality: To overcome the high activation energy barrier caused by the spiro-oxetane steric clash, utilize highly reactive uronium salts.

    • Dissolve 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in DMF. Add DIPEA (0.8 mmol, 8 eq).

    • React at 60°C for 120 minutes under microwave or conventional heating.

  • Self-Validation (Micro-cleavage): Before proceeding, withdraw 1 mg of resin. Cleave with TFA/TIPS/H2O (95:2.5:2.5) for 30 mins. Analyze via LC-MS. Trustworthiness Check: The absence of the M−1 (uncoupled) mass peak validates reaction completion, preventing the accumulation of deletion sequences.

  • Global Cleavage: Treat the final peptide with standard TFA cleavage cocktails. The oxetane ring is stable under standard acidic SPPS cleavage conditions for up to 3 hours.

Structural Elucidation Workflow (NMR & MD)

Because the oxetane ring disrupts standard secondary structures, Circular Dichroism (CD) alone cannot accurately map the resulting local minima. A combined 2D NMR and Molecular Dynamics (MD) approach is required.

  • Sample Preparation: Dissolve the purified peptide in H2​O/D2​O (90:10) or DMSO- d6​ to a concentration of 1-2 mM.

  • 2D NOESY/ROESY Acquisition: Acquire spectra with mixing times of 150-300 ms.

    • Self-Validation: The oxetane methylene protons ( ∼4.5–5.0 ppm) act as an internal structural integrity standard. Their presence and integration validate that the ring did not undergo acid-catalyzed ring-opening during SPPS cleavage.

  • Distance Restraint Mapping: Extract dαN​(i,i+2) and dNN​(i,i+2) cross-peaks.

    • Causality: The observation of these specific long-range NOEs provides direct, irrefutable experimental evidence that the oxetane modification has induced a localized backbone turn (3[3]).

  • Molecular Dynamics (MD): Feed the NMR-derived distance restraints into an MD simulation (e.g., GROMACS with CHARMM27 force field modified for oxetane parameters) to generate a converged structural ensemble.

G N1 SPPS Coupling of Oxetane Monomer N2 Micro-cleavage & LC-MS Validation N1->N2 N3 Global Cleavage & HPLC Purification N2->N3 Mass Confirmed N4 Structural Analysis Workflow N3->N4 N5 CD Spectroscopy (Helicity Disruption) N4->N5 N6 2D NMR (NOESY) (Distance Restraints) N4->N6 N7 MD Simulations (Trajectory Analysis) N4->N7

Caption: Integrated workflow for the synthesis and structural analysis of oxetane-modified peptides.

Conclusion

For drug development professionals engineering macrocyclic peptides or PPI inhibitors, 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid offers a distinct topological advantage over standard proline or N-methyl substitutions. By leveraging the synergistic steric constraints of the spiro-oxetane and the N-methyl group, researchers can reliably force linear precursors into highly pre-organized turns, maximizing both synthetic macrocyclization yields and in vivo proteolytic stability.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: Do Amino-Oxetanes Resemble Amides?

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid

Comprehensive Operational & Safety Blueprint: Handling 3-[Boc-(methyl)amino]-3-oxetanecarboxylic Acid As medicinal chemistry pivots toward spirocyclic scaffolds to improve drug-like properties, 3-[Boc-(methyl)amino]-3-ox...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational & Safety Blueprint: Handling 3-[Boc-(methyl)amino]-3-oxetanecarboxylic Acid

As medicinal chemistry pivots toward spirocyclic scaffolds to improve drug-like properties, 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid has emerged as a critical building block. The incorporation of the oxetane ring is a field-proven strategy to improve metabolic stability, lower lipophilicity, and act as a highly polar bioisostere for gem-dimethyl groups[1].

However, handling this functionalized amino acid requires a deep understanding of its physicochemical behavior. This guide provides drug development professionals with authoritative, self-validating protocols to ensure both laboratory safety and chemical integrity.

Chemical Profile & Hazard Causality

To handle a chemical safely, one must understand the why behind its hazards. 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid is a fine powder that presents specific reactivity and exposure risks.

The oxetane ring contains approximately 106 kJ/mol of ring strain[1]. While it is remarkably stable under basic and standard peptide coupling conditions, prolonged exposure to strong aqueous acids or Lewis acids can trigger ring-opening nucleophilic attack[1]. Furthermore, the carboxylic acid moiety acts as a mild organic acid, which, combined with the powder's tendency to aerosolize, creates a localized irritation risk to mucous membranes.

Table 1: Physicochemical & Hazard Summary

ParameterSpecificationOperational Implication
CAS Number 1500588-04-4[2]Unique identifier for inventory and safety tracking.
Molecular Weight 231.25 g/mol [2]Required for precise stoichiometric calculations.
Physical State Solid / Powder[3]High risk of aerosolization; necessitates draft-controlled environments.
Hazard Class Irritant (Skin/Eye/Resp)[3]Direct contact causes inflammation; strict PPE is mandatory.
Storage 2-8 °C, Sealed, Dry[3]Prevents ambient moisture degradation and preserves the Boc protecting group.

The PPE Ecosystem: A Causality Matrix

Personal Protective Equipment (PPE) is not merely a checklist; it is an integrated ecosystem designed to mitigate specific mechanistic risks associated with the chemical and its solvent environment.

Table 2: PPE Specifications & Justifications

PPE CategorySpecificationCausality & Justification
Hand Protection Double Nitrile Gloves (≥5 mil)Nitrile provides a robust chemical barrier against polar aprotic solvents (e.g., DMF, DCM) used to dissolve this reagent. Double gloving ensures a fail-safe against micro-tears during prolonged handling.
Eye Protection ANSI Z87.1 Safety GogglesForms a complete seal around the eyes to prevent ocular deposition of airborne, irritating micro-particles during the weighing process.
Respiratory Chemical Fume Hood (80-100 fpm)Captures aerosolized powder at the source. If weighing outside a hood is unavoidable, an N95/P100 particulate respirator is strictly required.
Body Protection Flame-Resistant (FR) Lab CoatProtects against accidental solvent splashes during the potentially exothermic quenching of coupling reagents or deprotection acids.

Operational Workflows & Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems. By observing specific physical changes at each step, researchers can confirm the integrity of the process.

Protocol A: Safe Weighing and Dissolution

Fine functionalized powders hold static charge, leading to sudden aerosolization or adherence to spatulas, which compromises both mass accuracy and safety.

  • Environmental Prep: Ensure the fume hood sash is positioned at the certified operating height. Clear the deck of incompatible reagents (strong Lewis acids).

  • Static Neutralization: Pass an anti-static zero-ionizer gun over the weighing boat and the reagent bottle.

  • Transfer: Use a grounded, stainless-steel micro-spatula to transfer the white powder.

  • Dissolution: Transfer the weighed solid to a dry reaction vial. Add anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

    • Self-Validation Check: Swirl gently. The solution should become completely transparent within 60 seconds. A cloudy or turbid solution indicates moisture contamination or a degraded reagent batch.

Protocol B: Boc Deprotection (Preserving the Oxetane Ring)

A critical challenge in using this building block is removing the Boc group without destroying the oxetane ring.

  • Reagent Preparation: Prepare a solution of 20-50% Trifluoroacetic acid (TFA) in anhydrous DCM.

  • Controlled Addition: Cool the reaction vial containing the oxetane-intermediate to 0 °C using an ice bath. Add the TFA solution dropwise.

  • Reaction: Remove the ice bath and stir at room temperature (20-25 °C) for 1 to 2 hours.

    • Causality Check: The four-membered oxetane ring survives these specific strongly acidic conditions at room temperature[4]. However, elevating the temperature or using strong Lewis acids (e.g., BBr3) will cause catastrophic ring-opening and degradation[1].

  • Quenching: Concentrate under reduced pressure (do not heat the water bath above 30 °C) or quench carefully with cold saturated NaHCO3 to neutralize the acid before organic extraction.

Visualizing the Workflow

The following diagram maps the operational lifecycle of the chemical, highlighting the specific hazard mitigation strategies deployed at each phase.

Workflow A Hazard Assessment CAS: 1500588-04-4 B PPE Ecosystem Nitrile, Goggles, FR Coat A->B Identify Risks C Weighing & Transfer (Fume Hood / Anti-Static) B->C Mitigate Aerosols D Dissolution & Coupling (DMF/DCM, HATU, DIPEA) C->D Solubilize E Boc Deprotection (TFA/DCM at RT) D->E Oxetane Ring Intact F Waste Segregation (Halogenated vs. Non) E->F Quench & Dispose

Operational workflow and hazard mitigation for 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid.

Waste Management & Emergency Response

Disposal Plan:

  • Solid Waste: Any contaminated PPE (gloves, bench paper) and empty reagent vials must be disposed of in clearly labeled, sealed solid hazardous waste containers.

  • Liquid Waste: Segregation is critical. Reaction mixtures containing DCM or TFA must be routed to Halogenated Acidic Waste . Mixtures containing only DMF and organic bases should be routed to Non-Halogenated Waste . Never mix concentrated TFA waste with organic bases in a sealed container due to the risk of exothermic pressurization.

Spill Response: If the powder is spilled outside the fume hood:

  • Do not sweep dry powder, as this will aerosolize the irritant.

  • Don full PPE (including an N95 respirator).

  • Cover the spill with damp, absorbent paper towels to suppress dust.

  • Wipe the area inward from the edges, place the towels in a hazardous waste bag, and wash the surface with soap and water.

References

  • RSC Publishing. "Macrocyclisation of small peptides enabled by oxetane incorporation." Chemical Science, 2019.[Link]

  • Chemical Reviews. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." ACS Publications, 2016.[Link]

Sources

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